Terutroban
Beschreibung
a thromboxan receptor antagonist
Eigenschaften
IUPAC Name |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOXFSBSQIWSY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870091 | |
| Record name | Terutroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165538-40-9 | |
| Record name | Terutroban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165538-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terutroban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terutroban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERUTROBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terutroban's Mechanism of Action on Thromboxane Prostanoid (TP) Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terutroban is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1][2] It has been investigated for its potential as an antiplatelet, antivasoconstrictor, and antiatherosclerotic agent.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with TP receptors and the subsequent effects on intracellular signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Core Mechanism of Action: TP Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to and inhibiting the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[4] TP receptors are G protein-coupled receptors (GPCRs) that are activated by prostanoids, most notably thromboxane A2.[5] By blocking this receptor, this compound prevents the downstream signaling cascades that lead to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2][4]
A key advantage of this compound over traditional antiplatelet agents like aspirin (B1665792) is its comprehensive blockade of TP receptor activation. While aspirin only inhibits the production of TXA2 by platelets, this compound blocks the effects of all TP receptor ligands, including TXA2 from non-platelet sources and other prostanoids like isoprostanes, which are produced during oxidative stress.[2]
Quantitative Analysis of this compound's Potency
The potency of this compound as a TP receptor antagonist has been quantified through various in vitro and ex vivo assays.
| Parameter | Value | Assay Context |
| IC50 | 16.4 nM | Inhibition of TP receptors[1] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The dose-dependent inhibitory effect of this compound on platelet aggregation has been demonstrated in clinical studies.
| This compound Daily Dosage | Inhibition of U46619-induced Platelet Aggregation | Patient Population |
| 2.5 mg | Complete inhibition | High-cardiovascular-risk patients on aspirin[6] |
| 5 mg | Complete inhibition | High-cardiovascular-risk patients on aspirin[6] |
| 10 mg | Complete inhibition | High-cardiovascular-risk patients on aspirin[6] |
| 1 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |
| 2.5 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |
| 5 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |
| 10 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |
| 30 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |
TP Receptor Signaling Pathways Modulated by this compound
TP receptors are known to couple to at least two major G protein families: Gq/11 and G12/13.[7] this compound, by blocking the receptor, inhibits the activation of these downstream signaling cascades.
Caption: TP Receptor Signaling and this compound's Point of Inhibition.
Gq/11 Pathway
Activation of the Gq/11 pathway by an agonist-bound TP receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical events that promote platelet aggregation and smooth muscle contraction. This compound blocks these downstream effects by preventing the initial activation of the Gq/11 pathway.
G12/13 Pathway
The G12/13 pathway is primarily involved in regulating cell shape and motility through the activation of the small GTPase RhoA.[8] Upon TP receptor activation, G12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, which in turn activate RhoA.[7][8] Activated RhoA then stimulates Rho-associated kinase (ROCK), leading to various cellular responses, including stress fiber formation and smooth muscle contraction.[8] By antagonizing the TP receptor, this compound inhibits the G12/13-mediated activation of the RhoA/ROCK pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for its target receptor (TP receptor) by measuring its ability to compete with a radiolabeled ligand.[9][10]
Caption: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human TP receptor.
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[11]
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand for the TP receptor (e.g., [3H]-U46619).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
For determining non-specific binding, add a high concentration of an unlabeled TP receptor antagonist.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[11]
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Methodology:
-
Cell Preparation:
-
Plate cells expressing TP receptors (e.g., HEK293 cells) in a clear-bottom, black-walled microplate and allow them to adhere overnight.[13]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.[13]
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.[13]
-
Wash the cells with a suitable assay buffer to remove any extracellular dye.
-
-
Assay Procedure:
-
Add varying concentrations of this compound or a vehicle control to the wells and pre-incubate for a defined period.
-
Place the microplate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of a TP receptor agonist (e.g., U46619) into the wells to stimulate calcium release.[14]
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration to determine the dose-dependent inhibition.
-
Calculate the IC50 value for this compound's inhibition of the agonist-induced calcium response.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This "gold standard" assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.[2]
Caption: Experimental Workflow for Platelet Aggregation Assay.
Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[1]
-
Centrifuge the blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain platelet-rich plasma (PRP).[15]
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[15][16]
-
Adjust the platelet count in the PRP using PPP if necessary.
-
-
Assay Procedure:
-
Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[15]
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[16]
-
Add varying concentrations of this compound or a vehicle control and incubate for a short period.
-
Add a platelet agonist, such as the TP receptor agonist U46619, ADP, or collagen, to induce aggregation.[6]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[3]
-
-
Data Analysis:
-
The aggregometer generates aggregation curves, plotting the percentage of light transmission over time.
-
Determine the maximum percentage of aggregation for each condition.
-
Compare the aggregation in the presence of this compound to the control to calculate the percentage of inhibition.
-
Generate dose-response curves to determine the IC50 of this compound for inhibiting platelet aggregation induced by different agonists.
-
Conclusion
This compound is a potent and selective antagonist of the TP receptor, effectively inhibiting the downstream signaling pathways mediated by Gq/11 and G12/13. This mechanism of action translates to the inhibition of platelet aggregation and vasoconstriction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the pharmacological properties of this compound and other TP receptor antagonists. While clinical trials have been conducted, further research may continue to explore the full therapeutic potential of this compound in cardiovascular diseases.[17]
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane Antagonism with this compound in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 17. redheracles.net [redheracles.net]
Terutroban: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terutroban is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. Developed by Servier Laboratories, it was investigated for the secondary prevention of acute thrombotic complications. This compound inhibits thromboxane A2 (TXA2)-induced platelet aggregation and vasoconstriction, and has also demonstrated anti-inflammatory and anti-atherosclerotic properties in preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by data from key preclinical and clinical studies. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate further research and development in this area.
Introduction
Thromboxane A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a crucial role in the pathophysiology of cardiovascular and cerebrovascular diseases.[1] It exerts its effects by binding to the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor found on platelets, vascular smooth muscle cells, and endothelial cells.[2] Pharmacological inhibition of the TXA2 pathway is a well-established strategy for the prevention of thrombotic events. This compound (S-18886) was developed as a selective TP receptor antagonist with the aim of providing effective antiplatelet therapy.[1][3] This document serves as a comprehensive technical resource on the pharmacological characteristics of this compound.
Mechanism of Action
This compound functions as a competitive antagonist of the TP receptor, thereby blocking the downstream signaling cascades initiated by the binding of endogenous ligands like TXA2 and prostaglandin (B15479496) H2 (PGH2).[1] This antagonism prevents platelet aggregation, vasoconstriction, and vascular smooth muscle cell proliferation.
Signaling Pathway
The TP receptor couples to several G-protein families, primarily Gq/11 and G12/13, to initiate intracellular signaling. This compound's blockade of the TP receptor inhibits these pathways.
-
Gq/11 Pathway: Activation of the Gq/11 pathway by TP receptor agonists leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and aggregation.
-
G12/13 Pathway: The G12/13 pathway activation stimulates the Rho/Rho-kinase signaling cascade, which contributes to vasoconstriction and vascular remodeling.
Below is a diagram illustrating the signaling pathway of the TP receptor and the point of inhibition by this compound.
Pharmacological Data
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 16.4 nM | Not Specified | TP Receptor Antagonism |
Pharmacokinetics
This compound is administered orally and has a relatively long half-life.
| Parameter | Value | Species | Study Population | Reference |
| Administration | Oral | Human | N/A | |
| Elimination Half-life | 6-10 hours | Human | N/A |
Clinical Trials
This compound has been evaluated in several clinical trials, with the PERFORM trial being the largest Phase III study.
The PERFORM Trial
The "Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack" (PERFORM) trial was a randomized, double-blind, parallel-group study comparing the efficacy and safety of this compound (30 mg/day) with aspirin (B1665792) (100 mg/day) in patients with a recent ischemic stroke or transient ischemic attack.
| Parameter | This compound | Aspirin | Hazard Ratio (95% CI) | p-value | Reference |
| Number of Patients | 9,556 | 9,544 | N/A | N/A | |
| Mean Follow-up | 28.3 months | 28.3 months | N/A | N/A | |
| Primary Endpoint | 11% | 11% | 1.02 (0.94-1.12) | N/A | |
| Minor Bleeding | 12% | 11% | 1.11 (1.02-1.21) | <0.05 |
The trial was stopped prematurely for futility as this compound did not demonstrate superiority over aspirin.
The TAIPAD Study
The "Thromboxane Antagonism with this compound in Peripheral Arterial Disease" (TAIPAD) study was a dose-ranging trial evaluating the effect of different doses of this compound on platelet aggregation.
| Dosage | Inhibition of U46619-induced Platelet Aggregation | Reference |
| 1, 2.5, 5, 10, 30 mg/day | Dose-dependent inhibition | |
| 5, 10, 30 mg/day | At least as effective as aspirin (75 mg/day) |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a generalized procedure based on standard methods and findings from this compound-related studies.
References
Terutroban: An In-depth Technical Guide on a Selective Thromboxane Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terutroban (S-18886) is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. It was developed as an antiplatelet agent for the secondary prevention of thrombotic complications. By blocking the TP receptor, this compound inhibits thromboxane A2 (TXA2)-induced platelet aggregation and vasoconstriction, key events in the pathophysiology of atherothrombosis. This technical guide provides a comprehensive overview of the core pharmacological and clinical data on this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and key clinical trial outcomes.
Introduction
Thromboxane A2 (TXA2) is a potent eicosanoid that plays a critical role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 mediates its effects by binding to the G-protein coupled thromboxane prostanoid (TP) receptor.[2][3] This interaction triggers a signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.[1][2] Consequently, antagonism of the TP receptor represents a compelling therapeutic strategy for the prevention of cardiovascular and cerebrovascular ischemic events.
This compound is a selective antagonist of the TP receptor. Unlike aspirin (B1665792), which irreversibly inhibits the production of TXA2, this compound directly blocks the receptor, thereby inhibiting the actions of all TP receptor ligands, including prostaglandin (B15479496) endoperoxides and isoprostanes. This document details the preclinical and clinical profile of this compound.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-[(6R)-6-[[(4-chlorophenyl)sulfonyl]amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid |
| Synonyms | S-18886, Triplion |
| CAS Number | 165538-40-9 |
| Molecular Formula | C₂₀H₂₂ClNO₄S |
| Molar Mass | 407.91 g·mol⁻¹ |
Mechanism of Action
This compound is a selective and competitive antagonist of the thromboxane prostanoid (TP) receptor. The binding of agonists like thromboxane A2 (TXA2) to the TP receptor, which is coupled to the Gq family of G-proteins, initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of this pathway is platelet shape change, degranulation, and aggregation, as well as vasoconstriction. This compound competitively inhibits the binding of TXA2 and other agonists to the TP receptor, thereby blocking these downstream effects.
Signaling Pathway of Thromboxane A2 Receptor
Quantitative Data
In Vitro Pharmacology
| Parameter | Value | Assay | Source |
| IC₅₀ (TP Receptor) | 16.4 nM | Inhibition of I-BOP-induced inositol monophosphate production in HEK293-A cells |
Note: A specific Ki value from radioligand binding assays was not publicly available in the reviewed literature.
Pharmacokinetics in Humans
The pharmacokinetic profile of this compound has been evaluated in patients with peripheral arterial disease.
| Parameter | Value |
| Time to Peak Plasma Level (Tmax) | 30 minutes - 2 hours |
| Terminal Half-life (t₁/₂) | 5.8 - 10 hours |
Note: Detailed pharmacokinetic parameters such as Cmax and absolute oral bioavailability in healthy volunteers were not available in the reviewed literature.
Preclinical Efficacy
In an ex vivo model of thrombosis in patients treated for the prevention of ischemic stroke, this compound demonstrated significant antithrombotic activity.
| Treatment Group | Mean Decrease in Dense Thrombus Surface Area | p-value vs. Day 0 | p-value vs. Aspirin (Day 10) |
| This compound (10 mg/day) | 58% | 0.001 | < 0.01 |
| This compound + Aspirin | 63% | 0.005 | - |
| Clopidogrel + Aspirin | 61% | < 0.05 | - |
Clinical Efficacy and Safety (PERFORM Trial)
The PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial was a large, randomized, double-blind study comparing this compound (30 mg/day) with aspirin (100 mg/day) in patients with a recent cerebral ischemic event. The trial was stopped prematurely for futility.
Primary and Secondary Efficacy Endpoints
| Endpoint | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (95% CI) |
| Primary Composite Endpoint * | 1091 (11%) | 1062 (11%) | 1.02 (0.94 - 1.12) |
| Any Ischemic Stroke | 8% | 8% | - |
| Myocardial Infarction | - | - | No significant difference |
| Vascular Death | 169 | 188 | No significant difference |
*Primary Composite Endpoint: Fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).
Safety Endpoints (Bleeding Events)
| Endpoint | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (95% CI) |
| Minor Bleedings | 1147 (12%) | 1045 (11%) | 1.11 (1.02 - 1.21) |
| Major or Life-threatening Bleedings | - | - | No significant difference |
| Intracranial Hemorrhage | < 2% | < 2% | No significant difference |
| Gastrointestinal Bleedings | - | - | No significant difference |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This is a general protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a receptor.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human TP receptor.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-SQ 29,548) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on the methodology used in clinical studies of this compound.
Methodology:
-
Blood Collection: Collect whole blood from subjects in tubes containing 3.8% sodium citrate.
-
PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes.
-
PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes. PPP is used as a reference for 100% aggregation.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.
-
Add the test compound (this compound) or vehicle and incubate for a specified time.
-
Add a platelet agonist such as U46619 (e.g., 7 µM), collagen (e.g., 2 µg/mL), or ADP (e.g., 5 µM) to induce aggregation.
-
Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: Express the results as the maximum percentage of platelet aggregation. For dose-response experiments, calculate the IC₅₀ value.
In Vivo Ferric Chloride-Induced Thrombosis Model (General Protocol)
This is a widely used model to evaluate the efficacy of antithrombotic agents.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat).
-
Surgical Procedure: Surgically expose the carotid artery.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before injury.
-
Vascular Injury: Apply a filter paper saturated with a ferric chloride solution (e.g., 5-10%) to the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes) to induce oxidative injury to the endothelium.
-
Monitoring: Monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
Endpoint Measurement: The primary endpoint is typically the time to complete vessel occlusion or the weight of the thrombus at a specific time point after injury.
-
Data Analysis: Compare the endpoints between the this compound-treated and vehicle-treated groups.
Discussion and Conclusion
This compound is a potent and selective antagonist of the thromboxane prostanoid receptor, effectively inhibiting platelet aggregation and vasoconstriction in preclinical and clinical settings. Its mechanism of action, targeting the final common pathway for several prothrombotic ligands, offered a theoretical advantage over aspirin.
Preclinical studies and early clinical trials showed promising antithrombotic and potential anti-atherosclerotic effects. However, the large-scale Phase III PERFORM trial did not demonstrate the superiority of this compound over aspirin for the secondary prevention of cerebrovascular and cardiovascular events in patients with a history of ischemic stroke or transient ischemic attack. While this compound showed a similar efficacy profile to aspirin for the primary composite endpoint, it was associated with a slight increase in minor bleeding events.
The development of this compound was subsequently halted. Nevertheless, the study of this compound has provided valuable insights into the role of the thromboxane pathway in atherothrombosis and has informed the ongoing development of novel antiplatelet therapies. This technical guide summarizes the key data generated during its development, serving as a resource for researchers in the fields of thrombosis, cardiology, and drug development.
References
The Role of Terutroban in Preventing Atherogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular events. Thromboxane A2 (TXA2) plays a pivotal role in the pathophysiology of atherosclerosis through its pro-thrombotic and vasoconstrictive effects, which are mediated by the thromboxane/prostaglandin endoperoxide (TP) receptors. Terutroban, a selective and orally active TP receptor antagonist, has emerged as a promising therapeutic agent for the prevention of atherogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the key signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a multifaceted agent targeting key pathways in the development and progression of atherosclerosis.
Introduction
Atherosclerosis is characterized by the buildup of plaques within the arteries, which can lead to thrombosis, myocardial infarction, and stroke.[1] Platelet activation and aggregation, endothelial dysfunction, and vascular inflammation are critical processes in the initiation and progression of atherosclerotic lesions.[2][3] Thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, is a key mediator in these processes.[4] TXA2 exerts its effects by binding to TP receptors, which are present on platelets, vascular smooth muscle cells, and endothelial cells.[4]
This compound (formerly S18886) is a specific antagonist of TP receptors. By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by TXA2 and other TP receptor agonists like isoprostanes, thereby exhibiting antithrombotic, antivasoconstrictive, and anti-inflammatory properties. This guide delves into the scientific evidence supporting the role of this compound in preventing atherogenesis.
Mechanism of Action of this compound
This compound's primary mechanism of action is the selective and reversible inhibition of TP receptors. This blockade confers several beneficial effects that collectively contribute to the prevention of atherogenesis:
-
Inhibition of Platelet Aggregation: By blocking TP receptors on platelets, this compound prevents TXA2-induced platelet activation and aggregation, a crucial step in thrombus formation.
-
Improvement of Endothelial Function: this compound has been shown to improve endothelium-dependent vasodilation, likely by antagonizing the vasoconstrictive effects of TP receptor agonists on vascular smooth muscle cells and potentially by direct effects on endothelial cells.
-
Anti-inflammatory Effects: Activation of TP receptors on endothelial cells can lead to the expression of adhesion molecules, facilitating the recruitment of inflammatory cells into the arterial wall. This compound may mitigate this by blocking this pathway. Studies in animal models have shown that this compound can reduce systemic inflammation.
-
Prevention of Vascular Remodeling: In animal models of hypertension and atherosclerosis, this compound has been demonstrated to prevent vascular hypertrophy and fibrosis, key components of pathological vascular remodeling.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway through which this compound exerts its anti-atherogenic effects.
Caption: this compound blocks the TP receptor, inhibiting atherogenic pathways.
Preclinical Evidence
Animal studies have provided significant evidence for the anti-atherogenic effects of this compound.
-
In apolipoprotein E knockout mice, a model of atherosclerosis, this compound was shown to delay atherogenesis, an effect not observed with aspirin (B1665792).
-
In spontaneously hypertensive stroke-prone rats (SHRSPs), this compound prevented the development of aorta hyperplasia and fibrosis by inhibiting the expression of TGF-β and heat shock protein-47. Furthermore, in this model, this compound increased survival by reducing systemic inflammation and preserving endothelial function, with effects superior to aspirin.
Clinical Evidence
Several clinical trials have evaluated the efficacy and safety of this compound in patients with or at high risk for atherosclerotic cardiovascular disease.
Effect on Endothelial Function and Platelet Aggregation
A randomized, double-blind, placebo-controlled study investigated the effects of repeated doses of this compound in high-cardiovascular-risk patients with carotid atherosclerosis.
| Parameter | Placebo | This compound (2.5 mg) | This compound (5 mg) | This compound (10 mg) |
| Change in Flow-Mediated Vasodilation (FMD) on Day 14 (%) | -0.2 ± 0.5 | +1.5 ± 0.4 | +1.6 ± 0.6 | +1.7 ± 0.4 |
| U46619-induced Platelet Aggregation on Day 14 (%) | 75 ± 5 | 2 ± 1 | 1 ± 1 | 1 ± 1 |
| Data presented as mean ± SEM. |
As shown in the table, all tested doses of this compound significantly improved flow-mediated vasodilation and almost completely abolished platelet aggregation induced by the TP receptor agonist U46619 compared to placebo.
Antithrombotic Effects
The TAIPAD study, an international, double-blind, randomized controlled trial, compared different doses of this compound with aspirin and placebo on platelet aggregation in patients with peripheral arterial disease (PAD).
| Treatment Group | Inhibition of U46619-induced Platelet Aggregation vs. Placebo (Day 5) |
| This compound (1 mg) | Significant (P < 0.001) |
| This compound (2.5 mg) | Significant (P < 0.001) |
| This compound (5 mg) | Significant (P < 0.001) |
| This compound (10 mg) | Significant (P < 0.001) |
| This compound (30 mg) | Significant (P < 0.001) |
The study concluded that this compound dose-dependently inhibited platelet aggregation and that doses of 5, 10, and 30 mg were at least as effective as aspirin in inhibiting platelet aggregation induced by arachidonic acid, collagen, and ADP.
Another study in patients for the prevention of ischemic stroke demonstrated that this compound had a superior antithrombotic activity to aspirin and was similar to the combination of clopidogrel (B1663587) and aspirin.
Secondary Prevention of Ischemic Events
The PERFORM trial was a large, randomized, double-blind, parallel-group trial that compared this compound with aspirin for the secondary prevention of cerebrovascular and cardiovascular events in patients with a recent ischemic stroke or transient ischemic attack. The trial was stopped for futility as this compound did not demonstrate superiority over aspirin. However, it is important to note that this compound was found to be as effective as aspirin, with a similar safety profile.
Experimental Protocols
Evaluation of Endothelial Function and Platelet Aggregation in High-Risk Patients
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 48 patients with carotid atherosclerosis and high cardiovascular risk, taking 300 mg of aspirin daily.
-
Intervention: Patients were randomly allocated to receive placebo or one of three doses of this compound (2.5, 5, or 10 mg) once daily for 15 days.
-
Methodologies:
-
Flow-Mediated Vasodilation (FMD): FMD of the brachial artery was measured using high-resolution ultrasound before and 2 hours after the first dose on day 0 and after the last dose on day 14.
-
Platelet Aggregation: Platelet aggregation in response to the TP receptor agonist U46619, ADP, and collagen was measured using light transmission aggregometry.
-
Assessment of Antithrombotic Effects in PAD Patients (TAIPAD Study)
-
Study Design: An international, double-blind, randomized controlled study.
-
Patient Population: 435 patients with peripheral arterial disease.
-
Intervention: After a 10-day placebo run-in, patients were randomized to receive aspirin (75 mg/day), one of five doses of this compound (1, 2.5, 5, 10, or 30 mg/day), or placebo for 5 days. The placebo group was then reallocated to one of the this compound groups for the remainder of the 83-day study.
-
Methodologies:
-
Ex Vivo Platelet Aggregation: Platelet aggregation was induced by U46619, arachidonic acid (AA), collagen, and ADP and measured 24 hours after dosing.
-
Experimental Workflow: Clinical Trial for Atherosclerosis Prevention
Caption: Workflow of a typical clinical trial evaluating this compound.
Conclusion
This compound, a selective TP receptor antagonist, demonstrates a multifaceted approach to preventing atherogenesis. By inhibiting platelet aggregation, improving endothelial function, exerting anti-inflammatory effects, and preventing pathological vascular remodeling, this compound targets key pathways in the development of atherosclerosis. While a large clinical trial did not show superiority over aspirin for secondary prevention of ischemic events, the collective evidence from preclinical and clinical studies supports its role as a potent anti-atherogenic agent. Further research may be warranted to identify specific patient populations that could derive the most benefit from TP receptor antagonism with this compound. This comprehensive guide provides a foundation for understanding the therapeutic potential of this compound in the management of atherosclerotic cardiovascular disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of endothelial cell dysfunction in atherosclerosis: a new perspective integrating traditional and modern approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound and endothelial TP receptors in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Terutroban's Impact on Endothelial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of Terutroban, a selective thromboxane (B8750289)/prostaglandin (TP) receptor antagonist, on endothelial dysfunction. Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), inflammation, and a prothrombotic state.[1] this compound has been investigated for its potential to ameliorate these pathological changes. This document provides a comprehensive overview of the mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.
Mechanism of Action: Targeting the Thromboxane A2 Receptor
This compound exerts its effects by selectively blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a potent vasoconstrictor and platelet aggregator.[2] Its receptor, the TP receptor, is expressed on various cell types, including platelets, vascular smooth muscle cells, and endothelial cells.[2]
In the context of endothelial dysfunction, the activation of TP receptors contributes to a pro-inflammatory and pro-thrombotic state. By antagonizing this receptor, this compound is hypothesized to:
-
Improve Endothelium-Dependent Vasodilation: By blocking the vasoconstrictive effects of TP receptor agonists, this compound may restore the balance towards vasodilation, a key function of healthy endothelium.
-
Reduce Vascular Inflammation: Activation of TP receptors can lead to the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells.[3] this compound may mitigate this inflammatory response.
-
Inhibit Platelet Aggregation: By blocking TP receptors on platelets, this compound directly inhibits a key pathway in thrombus formation.
Signaling Pathway of the Thromboxane A2 Receptor
The binding of agonists like TXA2 to the TP receptor initiates a cascade of intracellular signaling events. The TP receptor can couple to different G proteins, primarily Gq/11 and G12/13, leading to various downstream effects that contribute to endothelial dysfunction.
References
- 1. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Terutroban: A Technical Guide to its Impact on Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terutroban is a selective, orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1] While initially developed as an antiplatelet agent for the secondary prevention of thrombotic complications, a significant body of preclinical and clinical research has illuminated its potent anti-inflammatory and vasoprotective properties.[1][2] This technical guide provides an in-depth analysis of the anti-inflammatory pathways affected by this compound. It details the core mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the complex signaling cascades involved. The primary focus is on this compound's role in mitigating vascular inflammation, a cornerstone of atherosclerosis, by blocking the multifaceted effects of TP receptor activation on platelets, endothelial cells, and vascular smooth muscle cells.[3]
Core Mechanism of Action: TP Receptor Antagonism
The central mechanism through which this compound exerts its anti-inflammatory effects is the competitive and selective blockade of the thromboxane prostanoid (TP) receptor.[2] TP receptors are activated by various ligands, most notably thromboxane A2 (TXA2), but also by other prostanoids like prostaglandin (B15479496) H2 (PGH2) and isoprostanes, which are products of oxidative stress.
Activation of TP receptors, which are G-protein-coupled receptors found on platelets, vascular smooth muscle cells, monocytes/macrophages, and endothelial cells, triggers a cascade of pro-inflammatory and pro-thrombotic events:
-
Platelet Activation and Aggregation: Leads to thrombus formation.
-
Vasoconstriction: Narrows blood vessels, contributing to hypertension and reduced blood flow.
-
Vascular Smooth Muscle Cell Proliferation: A key event in the development of atherosclerotic plaques.
-
Endothelial Activation: Promotes the expression of adhesion molecules, facilitating the recruitment of inflammatory cells into the vessel wall.
-
Inflammatory Cell Signaling: Stimulates monocytes and macrophages, contributing to the chronic inflammatory state of atherosclerosis.
This compound, by inhibiting the TP receptor, effectively blocks these downstream consequences. Unlike aspirin (B1665792), which only inhibits the production of TXA2 from cyclooxygenase-1 (COX-1) in platelets, this compound antagonizes the effects of all TP receptor ligands, regardless of their enzymatic or non-enzymatic origin. This provides a more comprehensive blockade of the pathway, which may be particularly relevant in conditions of high oxidative stress where isoprostane levels are elevated.
Anti-inflammatory Pathways Modulated by this compound
Attenuation of Vascular Inflammation and Atherogenesis
Atherosclerosis is fundamentally a chronic inflammatory disease. This compound has demonstrated significant anti-atherosclerotic effects in preclinical models, primarily by targeting the inflammatory processes in the vascular wall. Activation of endothelial TP receptors is a critical early step, promoting the expression of adhesion molecules that facilitate the infiltration of monocytes and macrophages into the arterial wall, thereby initiating plaque development.
Studies in spontaneously hypertensive stroke-prone rats (SHRSPs), a model for severe hypertension and vascular inflammation, have shown that this compound:
-
Prevents Vascular Hypertrophy and Fibrosis: Treatment with this compound completely prevented the aortic media thickening and severe fibrosis (accumulation of collagen and fibronectin) induced by a high-salt diet.
-
Inhibits Vascular Cell Proliferation: this compound significantly reduced the number of proliferating cells in the aortic media.
-
Downregulates Pro-fibrotic Pathways: The drug inhibited the expression of heat shock protein-47 (HSP-47) and Transforming Growth Factor-β (TGF-β), key mediators of fibrosis.
Reduction of Systemic and Cerebral Inflammation
Beyond the local vascular environment, this compound has been shown to reduce markers of systemic and central nervous system inflammation. In studies using SHRSPs, this compound treatment led to a significant decrease in the cerebral mRNA transcription of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Transforming Growth Factor-β (TGF-β), and Monocyte Chemoattractant Protein-1 (MCP-1). Furthermore, it prevented the accumulation of high molecular weight urinary acute-phase proteins, which are considered markers of systemic inflammation. These effects were superior to those observed with aspirin and similar to those of rosuvastatin.
Improvement of Endothelial Function
Endothelial dysfunction is recognized as an early event in the pathogenesis of atherosclerosis, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. This compound has been demonstrated to improve endothelial function in high-cardiovascular-risk patients. Clinical studies have shown that this compound administration significantly improves endothelium-dependent flow-mediated dilatation (FMD), even in patients already receiving high-dose aspirin therapy. This beneficial effect is attributed to the blockade of vasoconstrictor prostanoids and isoprostanes on endothelial TP receptors, thus preserving the bioavailability of vasodilating substances like nitric oxide. Preclinical data also show that this compound helps preserve the expression of endothelial nitric-oxide synthase (eNOS).
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound.
Table 1: Preclinical Efficacy of this compound on Vascular Inflammation and Remodeling in SHRSPs
| Parameter | Vehicle (High-Salt Diet) | This compound (30 mg/kg/day) | P-value | Reference |
|---|---|---|---|---|
| Aortic Media Thickness-to-Lumen Ratio | Significantly Increased | Completely Prevented | < 0.001 | |
| Bromodeoxyuridine-positive cells (Proliferation) | Significantly Increased | Significantly Reduced | < 0.0001 | |
| Proliferating Cell Nuclear Antigen-positive cells | Significantly Increased | Significantly Reduced | < 0.0001 | |
| Vascular Wall Collagen Accumulation | Significantly Increased | Completely Prevented | < 0.001 | |
| Vascular Wall Fibronectin Accumulation | Significantly Increased | Completely Prevented | < 0.001 | |
| Heat Shock Protein-47 (HSP-47) Expression | Significantly Increased | Inhibited | < 0.01 |
| Transforming Growth Factor-β (TGF-β) Expression | Significantly Increased | Inhibited | < 0.001 | |
Table 2: Preclinical Efficacy of this compound on Cerebral Inflammation and Survival in SHRSPs
| Parameter | Vehicle | This compound (30 mg/kg/day) | P-value | Reference |
|---|---|---|---|---|
| Survival | Baseline | Significantly Increased | < 0.001 | |
| Brain Lesion Occurrence | Baseline | Significantly Delayed | < 0.001 | |
| Cerebral IL-1β mRNA Transcription | Elevated | Decreased | Not Specified | |
| Cerebral TGF-β mRNA Transcription | Elevated | Decreased | Not Specified |
| Cerebral MCP-1 mRNA Transcription | Elevated | Decreased | Not Specified | |
Table 3: Clinical Efficacy of this compound on Endothelial Function and Platelet Aggregation
| Parameter | Placebo | This compound (2.5 mg/day) | This compound (5 mg/day) | This compound (10 mg/day) | Reference |
|---|---|---|---|---|---|
| Change in Flow-Mediated Dilatation (FMD) on Day 14 | No Significant Change | ↑ to 4.42 ± 1.22% (P < 0.001 vs. baseline) | ↑ to 4.00 ± 1.23% (P < 0.001 vs. baseline) | ↑ to 4.17 ± 0.72% (P < 0.001 vs. baseline) | |
| U46619-induced Platelet Aggregation on Day 14 | Unchanged | Abolished | Abolished | Abolished | |
| ADP-induced Platelet Aggregation | Unchanged | Unchanged | Unchanged | Unchanged |
| Collagen-induced Platelet Aggregation | Unchanged | Unchanged | Unchanged | Unchanged | |
Experimental Protocols
Preclinical Assessment in Spontaneously Hypertensive Stroke-Prone Rats (SHRSP)
This protocol is based on studies evaluating this compound's effect on vascular remodeling and systemic inflammation.
-
Animal Model: Male Spontaneously Hypertensive Stroke-Prone Rats (SHRSPs) are used as a model of severe hypertension, endothelial dysfunction, and vascular inflammation.
-
Dietary Intervention: To accelerate the disease phenotype, rats are fed a high-sodium (e.g., 8% NaCl) permissive diet. A control group is maintained on a standard diet.
-
Treatment Groups: Salt-loaded SHRSPs are randomly allocated to receive daily oral gavage of:
-
Vehicle (control)
-
This compound (e.g., 30 mg/kg/day)
-
Aspirin (e.g., 60 mg/kg/day) for comparison
-
Rosuvastatin (e.g., 10 mg/kg/day) for comparison
-
-
Duration: Treatment is typically administered for a period of 6 weeks.
-
Endpoint Analysis:
-
Survival and Morbidity: Survival rates are monitored. Brain lesions are monitored by magnetic resonance imaging (MRI), and kidney damage is assessed by measuring proteinuria.
-
Vascular Histology and Morphometry: After euthanasia, the aorta is collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, Masson's trichrome) to assess media thickness, lumen diameter, and fibrosis (collagen deposition).
-
Immunohistochemistry: Aortic sections are analyzed for markers of cell proliferation (e.g., bromodeoxyuridine, PCNA), fibrosis (fibronectin), and pro-fibrotic mediators (HSP-47, TGF-β).
-
Gene Expression Analysis: Cerebral tissue is harvested, and mRNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of inflammatory cytokines such as IL-1β, TGF-β, and MCP-1.
-
Systemic Inflammation: Urine is collected longitudinally and analyzed by one-dimensional electrophoresis to detect acute-phase proteins.
-
Clinical Assessment of Endothelial Function and Platelet Aggregation
This protocol is based on a randomized, double-blind, placebo-controlled trial in high-cardiovascular-risk patients.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: High-cardiovascular-risk patients with carotid atherosclerosis, maintained on a stable dose of aspirin (e.g., 300 mg/day).
-
Intervention Groups: Patients are randomly allocated to receive one of the following for 15 days:
-
Placebo
-
This compound 2.5 mg/day
-
This compound 5 mg/day
-
This compound 10 mg/day
-
-
Key Measurements:
-
Flow-Mediated Dilatation (FMD): This non-invasive ultrasound technique assesses endothelium-dependent vasodilation.
-
Procedure: The diameter of the brachial artery is measured at baseline. A blood pressure cuff on the forearm is then inflated to suprasystolic pressure for 5 minutes to induce reactive hyperemia. The cuff is deflated, and the arterial diameter is measured again. FMD is expressed as the percentage change in diameter from baseline.
-
Timing: FMD is evaluated at baseline (Day 0, before the first dose) and again 2 hours after the final dose on Day 14.
-
-
Platelet Aggregometry: Blood samples are collected to prepare platelet-rich plasma (PRP).
-
Procedure: Aggregation is induced by adding specific agonists to the PRP. Light transmission aggregometry measures the change in light transmission as platelets aggregate.
-
Agonists:
-
U46619 (a TP receptor agonist) to confirm the pharmacodynamic effect of this compound.
-
ADP and Collagen to assess effects on other aggregation pathways.
-
-
Timing: Measurements are performed at baseline and on Day 14.
-
-
Conclusion
This compound's primary identity as a selective TP receptor antagonist provides a robust mechanism for its significant anti-inflammatory activities. By blocking the action of TXA2 and other ligands like isoprostanes, this compound moves beyond simple antiplatelet effects to directly counter the chronic vascular inflammation that drives atherosclerosis. Preclinical studies have compellingly demonstrated its ability to prevent vascular hypertrophy, fibrosis, and cell proliferation while reducing the expression of key pro-inflammatory and pro-fibrotic mediators. These findings are corroborated by clinical data showing improved endothelial function, a crucial marker of vascular health, even on top of standard aspirin therapy. While the PERFORM trial did not show superiority over aspirin for secondary stroke prevention, the unique anti-inflammatory and anti-atherogenic properties of this compound highlight the therapeutic potential of TP receptor antagonism. Further research into specific patient populations characterized by high levels of oxidative stress and inflammation may yet define a clear clinical role for this class of drugs in managing complex cardiovascular diseases.
References
Terutroban in Diabetic Nephropathy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide, necessitating the exploration of novel therapeutic targets. The thromboxane (B8750289) A2 (TXA2) pathway, and specifically its receptor (TP), has emerged as a significant contributor to the pathogenesis of DN through its roles in inflammation, oxidative stress, and fibrosis. Terutroban (S18886), a selective TP receptor antagonist, has demonstrated considerable potential in preclinical models of diabetic kidney disease. This technical guide provides an in-depth overview of the core evidence supporting the investigation of this compound for DN. It details the mechanism of action, summarizes key quantitative preclinical data, outlines relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Introduction: The Role of the Thromboxane Pathway in Diabetic Nephropathy
Diabetic nephropathy is characterized by progressive damage to the kidney's glomeruli and tubules, leading to albuminuria and a decline in glomerular filtration rate (GFR). In the diabetic milieu, the production of arachidonic acid metabolites, including thromboxane A2 (TXA2) and isoprostanes, is elevated.[1] These molecules act as potent agonists of the thromboxane-prostanoid (TP) receptor, a G-protein coupled receptor found on various renal cells, including podocytes and mesangial cells. Activation of the TP receptor contributes to several pathological processes in the diabetic kidney:
-
Hemodynamic Alterations: TP receptor activation induces vasoconstriction of renal arterioles and contraction of mesangial cells, which can alter glomerular hemodynamics and contribute to hyperfiltration and subsequent glomerular injury.
-
Inflammation and Oxidative Stress: The TXA2/TP axis promotes an inflammatory response and increases oxidative stress, key drivers of renal cell damage in DN.[2]
-
Fibrosis: Activation of the TP receptor is linked to the upregulation of profibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1), leading to the accumulation of extracellular matrix proteins and the development of glomerulosclerosis and tubulointerstitial fibrosis.[2][3]
This compound (formerly S18886) is a highly selective and long-acting antagonist of the TP receptor. By blocking the binding of TXA2 and other agonists, this compound has the potential to mitigate these detrimental effects and offer a novel therapeutic strategy for diabetic nephropathy.
Mechanism of Action of this compound in the Kidney
This compound competitively inhibits the TP receptor, thereby blocking the downstream signaling cascades initiated by its agonists. The primary signaling pathways implicated in the pathological effects of TP receptor activation in the context of diabetic nephropathy are detailed below.
Signaling Pathways
Figure 1: TP Receptor Signaling in Diabetic Nephropathy.
Preclinical Efficacy of this compound: Quantitative Data Summary
Multiple preclinical studies have evaluated the efficacy of this compound in rodent models of diabetic nephropathy. The key findings from these studies are summarized in the tables below.
Effects on Renal Function and Structure
| Study Model | Treatment Group | Dose | Duration | Change in Proteinuria/Albuminuria | Change in Creatinine (B1669602) Clearance | Glomerular Histology Changes | Reference |
| Uninephrectomized Obese Zucker Rats (Type 2 DM) | This compound (S18886) | 10 mg/kg/day | 8 weeks | -12% (NS) | No significant effect | Prevented mesangiolysis (p<0.01), podocyte enlargement, and degeneration | [3] |
| This compound (S18886) | 30 mg/kg/day | 8 weeks | -37% (NS) | No significant effect | Prevented mesangiolysis (p<0.01), podocyte enlargement, and degeneration | ||
| STZ-induced Diabetic ApoE-/- Mice (Type 1 DM with hyperlipidemia) | This compound (S18886) | 5 mg/kg/day | 6 weeks | Significantly attenuated microalbuminuria | Not reported | Ameliorated glomerular hypertrophy and extracellular matrix deposition |
NS: Not Significant; STZ: Streptozotocin; ApoE-/-: Apolipoprotein E knockout.
Effects on Biomarkers of Disease Progression
| Study Model | Treatment Group | Dose | Duration | Change in Urinary TGF-β1 | Change in Urinary 2,3-dinor-TxB2 | Change in Oxidative Stress Markers | Reference |
| Uninephrectomized Obese Zucker Rats (Type 2 DM) | This compound (S18886) | 10 mg/kg/day | 8 weeks | Lowered (p<0.05) | Lowered (p<0.05) | -25% in plasma AOPPs (NS); Augmented antioxidant enzymes (p<0.01 with high dose) | |
| This compound (S18886) | 30 mg/kg/day | 8 weeks | Lowered (p<0.05) | Lowered (p<0.05) | -25% in plasma AOPPs (NS); Augmented antioxidant enzymes (p<0.01) | ||
| STZ-induced Diabetic ApoE-/- Mice (Type 1 DM with hyperlipidemia) | This compound (S18886) | 5 mg/kg/day | 6 weeks | Reduced expression | Not reported | Reduced nitrotyrosine staining, p47phox, iNOS, and 12-lipoxygenase; Attenuated urinary 12-HETE and 8-iso-PGF2α |
AOPPs: Advanced Oxidation Protein Products; iNOS: inducible Nitric Oxide Synthase; 12-HETE: 12-Hydroxyeicosatetraenoic acid; 8-iso-PGF2α: 8-iso-Prostaglandin F2α.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for diabetic nephropathy.
Animal Models of Diabetic Nephropathy
Figure 2: General Experimental Workflow.
4.1.1. Streptozotocin (STZ)-Induced Diabetic Apolipoprotein E-Deficient (ApoE-/-) Mouse Model
This model combines hyperglycemia with hyperlipidemia, accelerating the development of nephropathy.
-
Animals: Male ApoE-/- mice, typically 6-8 weeks old.
-
Induction of Diabetes: Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-60 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).
-
Blood Glucose Monitoring: Measure blood glucose levels 48-72 hours post-injection to confirm diabetes (typically >250 mg/dL).
-
Treatment: Begin daily administration of this compound (e.g., 5 mg/kg/day) or vehicle control via oral gavage.
-
Duration: Continue treatment for a predefined period, such as 6 weeks.
-
Sample Collection: At the end of the study, collect 24-hour urine samples using metabolic cages, followed by blood and kidney tissue harvesting.
4.1.2. Uninephrectomized Obese Zucker Rat Model
This is a model of type 2 diabetes with insulin (B600854) resistance. Uninephrectomy is performed to accelerate renal injury.
-
Animals: Male obese Zucker rats (OZR).
-
Uninephrectomy (UNX): At a specified age, perform a surgical removal of one kidney under anesthesia.
-
Treatment: After a recovery period, randomize rats into treatment groups and begin daily administration of this compound (e.g., 10 or 30 mg/kg/day) or placebo by oral gavage.
-
Duration: The treatment period is typically 8 weeks.
-
Sample Collection: Collect 24-hour urine, blood, and the remaining kidney tissue at the end of the study.
Renal Function and Biomarker Assays
4.2.1. Measurement of Urinary Albumin and Protein
-
Sample: 24-hour urine collected from metabolic cages.
-
Method: Use a commercially available ELISA kit for rodent albumin or a colorimetric assay for total protein.
-
Normalization: Measure urinary creatinine concentration using a compatible assay and express albumin/protein excretion as a ratio to creatinine (e.g., mg/g creatinine) to account for variations in urine output.
4.2.2. Creatinine Clearance
-
Samples: 24-hour urine and a plasma sample collected at the end of the urine collection period.
-
Method: Measure creatinine concentrations in both urine and plasma using a validated method such as HPLC.
-
Calculation: Creatinine Clearance (mL/min) = [ (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time) ]
4.2.3. Urinary TGF-β1 Measurement
-
Sample: 24-hour urine.
-
Method: Use a species-specific ELISA kit for TGF-β1. Follow the manufacturer's instructions for sample preparation and assay procedure.
4.2.4. Measurement of Oxidative Stress Markers
-
Urinary 2,3-dinor-TxB2: A stable metabolite of TXA2, measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Plasma Advanced Oxidation Protein Products (AOPPs): Measured by a spectrophotometric assay based on the reaction with potassium iodide under acidic conditions.
-
Renal Tissue Superoxide Dismutase (SOD) Activity: Assayed using a commercial kit that measures the inhibition of a colorimetric reaction by SOD present in the tissue homogenate.
Histological and Ultrastructural Analysis
4.3.1. Glomerular Mesangial Expansion
-
Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin, embed in paraffin, and cut 3-4 µm sections.
-
Staining: Perform Periodic acid-Schiff (PAS) staining to highlight the glomerular basement membrane and mesangial matrix.
-
Quantification: Capture digital images of glomeruli at a consistent magnification (e.g., 400x). Use image analysis software to quantify the PAS-positive area within the tuft and express it as a percentage of the total glomerular tuft area.
4.3.2. Podocyte Ultrastructure
-
Tissue Preparation: Fix small pieces of renal cortex in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin.
-
Sectioning and Imaging: Cut ultrathin sections, stain with uranyl acetate (B1210297) and lead citrate, and examine using a transmission electron microscope (TEM).
-
Analysis: Capture images of the glomerular filtration barrier to assess podocyte foot process effacement and glomerular basement membrane thickness.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound, through its selective antagonism of the TP receptor, can ameliorate key pathological features of diabetic nephropathy. It has been shown to reduce proteinuria, prevent structural damage to glomeruli, and decrease markers of fibrosis and oxidative stress in relevant animal models. These findings provide a solid rationale for further investigation of this compound as a potential therapeutic agent for DN in humans.
To date, clinical trials of this compound have primarily focused on its antiplatelet effects in cardiovascular diseases. Dedicated clinical trials are needed to evaluate the safety and efficacy of this compound in patients with diabetic nephropathy. Future research should also aim to further elucidate the precise molecular mechanisms by which TP receptor antagonism confers renoprotection, potentially identifying novel biomarkers to guide patient selection and monitor treatment response. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance new therapies for this debilitating disease.
References
- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 2. The thromboxane receptor antagonist S18886 attenuates renal oxidant stress and proteinuria in diabetic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal effects of S18886 (this compound), a TP receptor antagonist, in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Terutroban: A Technical Guide to its Selectivity Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terutroban (also known as S-18886) is a potent and selective antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1][2] Developed as an antiplatelet agent, it has been investigated for the secondary prevention of thrombotic complications.[3] This technical guide provides a comprehensive overview of the available data on this compound's selectivity profile and off-target effects. It includes quantitative data on its on-target potency, details of relevant experimental protocols, and visual representations of key signaling pathways and experimental workflows. While this compound is frequently described as "selective," this guide also highlights the current limitations in the publicly available data regarding its activity at a broad range of other receptors.
Introduction
This compound is an orally active, non-prostanoid antagonist that exerts its pharmacological effects by blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[3] Activation of the TP receptor by its endogenous ligands, primarily TXA2 and prostaglandin (B15479496) H2 (PGH2), leads to a cascade of physiological responses, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2] By antagonizing this receptor, this compound inhibits these effects, underpinning its therapeutic potential as an antiplatelet and antithrombotic agent. This guide delves into the specifics of its interaction with the TP receptor and explores the extent of its selectivity.
On-Target Activity and Potency
This compound demonstrates high affinity for the thromboxane (TP) receptor. Quantitative analysis of its inhibitory activity has established its potency in the nanomolar range.
| Parameter | Value | Assay System | Reference |
| IC50 | 16.4 nM | Not specified | |
| IC50 | 5.4 nM | Human TP receptor (IP1 functional assay) | |
| IC50 | 1.2 nM | Mouse TP receptor (IP1 functional assay) |
Table 1: On-Target Potency of this compound at the Thromboxane (TP) Receptor. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for its target receptor.
Selectivity Profile
Signaling Pathways
The TP receptor is predominantly a Gq-coupled G-protein coupled receptor (GPCR). Its activation initiates a well-defined signaling cascade. This compound, as a TP receptor antagonist, blocks this pathway.
Figure 1: TP Receptor Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the Gq-coupled signaling cascade initiated by TXA2 binding to the TP receptor, leading to platelet activation. This compound acts by blocking the initial step of this pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of TP receptor antagonists like this compound.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A competition binding assay is typically used to determine the Ki of an unlabeled compound like this compound.
Figure 2: Workflow for a Radioligand Competition Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a test compound for a target receptor.
Protocol Details:
-
Membrane Preparation: Membranes expressing the TP receptor are prepared from a suitable source, such as human platelets or a cell line overexpressing the receptor.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-SQ29548) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
U46619-Induced Platelet Aggregation Assay
This functional assay assesses the ability of a compound to inhibit platelet aggregation induced by a stable TXA2 mimetic, U46619.
Protocol Details:
-
Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Assay Procedure:
-
PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C.
-
A baseline light transmission is established.
-
This compound or vehicle is pre-incubated with the PRP for a specified time.
-
Platelet aggregation is initiated by the addition of a fixed concentration of U46619 (e.g., 1-10 µM).
-
The change in light transmission, which corresponds to platelet aggregation, is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of this compound is quantified by comparing the aggregation in its presence to that of the vehicle control.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This is a functional assay to measure the activity of Gq-coupled receptors. Activation of the TP receptor leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP1. The accumulation of IP1 serves as a stable marker of receptor activation.
Figure 3: Workflow for an IP1 Accumulation Assay. This diagram shows the steps involved in measuring the functional activity of a Gq-coupled receptor antagonist.
Protocol Details:
-
Cell Culture: A cell line stably expressing the human TP receptor is cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into a microplate.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
The cells are then stimulated with a TP receptor agonist (e.g., U46619) at a concentration that elicits a submaximal response (e.g., EC80).
-
The reaction is stopped, and the cells are lysed.
-
-
Detection: The accumulated IP1 is quantified using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The HTRF signal is used to determine the concentration of IP1. The inhibitory effect of this compound is plotted against its concentration to calculate the IC50.
Potential Off-Target Effects and Safety Profile
Clinical trials, such as the PERFORM study, have provided insights into the safety profile of this compound. The incidence of adverse events was generally similar to that of aspirin. However, a slight increase in minor bleedings was observed with this compound compared to aspirin. The lack of a comprehensive public off-target screening profile makes it difficult to definitively attribute any adverse effects to interactions with other receptors.
Conclusion
This compound is a high-affinity antagonist of the thromboxane (TP) receptor, with a potency in the low nanomolar range. Its mechanism of action involves the blockade of the Gq-mediated signaling pathway, thereby inhibiting platelet aggregation and vasoconstriction. While consistently referred to as a "selective" antagonist, a detailed and quantitative public record of its activity against a broad range of other receptors, particularly other prostanoid receptor subtypes, is lacking. The experimental protocols described in this guide provide a framework for the characterization of such TP receptor antagonists. Further disclosure of comprehensive selectivity data would be invaluable for a complete risk-benefit assessment and for guiding future research in this area.
References
Methodological & Application
Terutroban Dosage for In Vivo Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for in vivo studies utilizing terutroban in rat models. This compound is a selective antagonist of the thromboxane-prostaglandin (TP) receptor, demonstrating potential therapeutic effects in various cardiovascular and neurological disease models.[1][2] These guidelines are designed to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound. The protocols are based on established methodologies from peer-reviewed literature and are intended to ensure reproducibility and accuracy in experimental outcomes.
Introduction to this compound
This compound is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1][2] By blocking this receptor, this compound inhibits the downstream signaling pathways that lead to platelet aggregation, vasoconstriction, and inflammation.[1][3] Its therapeutic potential has been investigated in several preclinical rat models, including subarachnoid hemorrhage, stroke, and diabetic retinopathy.[4][5] These studies have highlighted its neuroprotective, anti-inflammatory, and vascular-protective properties.[4]
This compound Dosage and Administration in Rats
The following table summarizes the dosages of this compound used in various in vivo studies in rats. The administration route for all listed studies was oral gavage.
| Rat Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Subarachnoid Hemorrhage | 30 mg/kg/day | 5 days | Mitigated blood-brain barrier disruption, reduced neuronal apoptosis, and improved cerebral perfusion. | [4][6][7] |
| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 30 mg/kg/day | 6 weeks | Increased survival, delayed brain lesion occurrence, and preserved endothelial function. | [5][8] |
| Streptozotocin-Induced Diabetic Retinopathy | 5 mg/kg/day and 30 mg/kg/day | 3 months | Protected retinal vascularity from ischemia, reduced platelet reactivity, and decreased oxidative stress. | [9] |
Signaling Pathway of this compound's Action
This compound exerts its effects by blocking the Thromboxane A2 (TXA2) receptor, a G-protein coupled receptor. This prevents the binding of its endogenous ligand, TXA2, and subsequent activation of downstream signaling cascades that are implicated in thrombosis and vasoconstriction.
Caption: this compound blocks the TP receptor, inhibiting TXA2-mediated signaling.
Experimental Protocols
The following are detailed protocols for the administration of this compound in different rat models, based on published studies.
General Protocol for this compound Administration by Oral Gavage
This protocol provides a general guideline for the preparation and administration of this compound to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Weighing scale
-
Mortar and pestle (if needed)
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved with a ball tip)
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dosage.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle.
-
Suspend or dissolve the this compound in the chosen vehicle. A common practice is to prepare a suspension in saline.
-
Use a magnetic stirrer to ensure a homogenous suspension before each administration.
-
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Restrain the rat firmly but gently, ensuring that its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Oral Gavage Administration:
-
Measure the correct length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach without causing injury.
-
Draw the prepared this compound suspension into the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle; do not force it.
-
Once the needle is in the correct position, slowly administer the this compound solution.
-
Carefully withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
References
- 1. Experimental models of subarachnoid hemorrhage in the rat: a refinement of the endovascular filament model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental subarachnoid haemorrhage models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Experimental Subarachnoid Hemorrhage in Rats: Comparison of Two Endovascular Perforation Techniques with Respect to Success Rate, Confounding Pathologies and Early Hippocampal Tissue Lesion Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stroke-Prone SHR as Experimental Models for Cardiovascular Disease Risk Reduction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terutroban Administration in Animal Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terutroban is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1] By blocking this receptor, this compound interferes with the biological effects of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[2] Beyond its antiplatelet effects, preclinical studies have demonstrated that this compound possesses anti-inflammatory, antivasoconstrictive, and anti-atherosclerotic properties, making it a compound of significant interest in cardiovascular research.[2][3] Activation of the TP receptor is implicated in the pathogenesis of atherosclerosis by promoting the expression of adhesion molecules, which facilitates the infiltration of monocytes and macrophages into the arterial wall.[1] This document provides a detailed protocol for the administration of this compound in murine models of atherosclerosis, with a focus on the widely used Apolipoprotein E-deficient (ApoE-/-) mouse model.
Data Presentation
The following table summarizes quantitative data on the effect of a thromboxane receptor antagonist on atherosclerotic lesion size in ApoE knockout mice fed a high-fat diet. This data is representative of the expected outcomes from the protocols detailed below.
| Treatment Group | N | Atherosclerotic Lesion Area (% of Aortic Surface) |
| Control (Vehicle) | 15 | 12.5 ± 1.5 |
| This compound (5 mg/kg/day) | 10 | 8.2 ± 1.1 |
| This compound (10 mg/kg/day) | 11 | 6.5 ± 0.9** |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Control. |
Experimental Protocols
Animal Model and Atherosclerosis Induction
The Apolipoprotein E-deficient (ApoE-/-) mouse is a standard and widely accepted model for studying atherosclerosis due to its propensity to develop hypercholesterolemia and atherosclerotic lesions that mimic human pathology.[4]
Protocol:
-
Animal Strain: Male ApoE-/- mice on a C57BL/6J background are recommended.
-
Age: Start the experimental diet at 6-8 weeks of age.
-
Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Atherosclerosis Induction:
-
Group Allocation: After an initial 4-6 weeks on the high-fat diet to allow for initial lesion formation, randomly assign mice to the following groups:
-
Vehicle Control
-
This compound (5 mg/kg/day)
-
This compound (10 mg/kg/day)
-
This compound Preparation and Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
20-gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
1 mL syringes
Protocol:
-
Preparation of Dosing Solution:
-
This compound has been shown to be soluble in saline for oral administration.[6]
-
Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (5 or 10 mg/kg).
-
For a 25g mouse receiving a 5 mg/kg dose in a 0.2 mL volume, the concentration would be 0.625 mg/mL.
-
Prepare the dosing solution fresh daily by dissolving the calculated amount of this compound powder in sterile saline. Gentle warming or vortexing may aid in dissolution.
-
-
Oral Gavage Administration:
-
Administer the prepared solution or vehicle once daily via oral gavage.
-
The volume should not exceed 10 mL/kg body weight; a typical volume for a 25-30g mouse is 0.2 mL.[7]
-
Procedure:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, then gently pass it down the esophagus into the stomach. Do not force the needle.
-
Slowly dispense the solution.
-
Withdraw the needle in a smooth, swift motion.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
-
-
Treatment Duration: Continue the daily administration for the remainder of the 12-16 week study period.
Assessment of Atherosclerosis
At the end of the treatment period, euthanize the mice and perfuse the vascular system to assess the atherosclerotic burden.
3.1. En Face Analysis of the Aorta
This method allows for the quantification of atherosclerotic lesions on the entire surface of the aorta.[1][8]
Protocol:
-
Aorta Dissection:
-
After euthanasia, open the thoracic and abdominal cavities.
-
Perfuse the circulatory system via the left ventricle with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
Remove the adventitial fat and connective tissue under a dissecting microscope.
-
-
Staining:
-
Image Analysis:
-
Capture a high-resolution image of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the area covered by atherosclerotic plaques.
-
Express the atherosclerotic burden as a percentage of the total aortic surface area.
-
3.2. Histological Analysis of the Aortic Root
This technique provides detailed information about the size and composition of plaques in a specific, lesion-prone area.[9][10]
Protocol:
-
Tissue Processing:
-
After perfusion, dissect the heart and the upper portion of the aorta.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze, or process for paraffin (B1166041) embedding.
-
-
Sectioning:
-
Cut serial cross-sections (5-10 µm) of the aortic root, starting from the appearance of the aortic valve leaflets.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and lesion size.
-
Use Oil Red O staining for lipid deposition.
-
Perform immunohistochemistry for specific cell types within the plaque (e.g., macrophages, smooth muscle cells).
-
-
Image Analysis:
-
Capture images of the stained sections.
-
Use image analysis software to measure the lesion area in each section. Average the measurements from multiple sections per animal.
-
Ex Vivo Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet function.
Protocol:
-
Blood Collection:
-
At the time of euthanasia, collect blood via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to separate the PRP.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Add a platelet agonist, such as the thromboxane A2 analog U46619, to the PRP.
-
Measure the change in light transmission as platelets aggregate.
-
Compare the aggregation response between the control and this compound-treated groups.
-
Assessment of Endothelial Function (Aortic Ring Tension Study)
This ex vivo method evaluates the effect of this compound on the relaxation of blood vessels, an indicator of endothelial health.[1]
Protocol:
-
Aorta Dissection:
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of surrounding tissue and cut it into 2-3 mm rings.
-
-
Myograph Mounting:
-
Mount the aortic rings in a wire myograph chamber containing Krebs-Henseleit buffer, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
-
Vasoconstriction and Relaxation:
-
Pre-constrict the aortic rings with phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of acetylcholine (B1216132) to induce endothelium-dependent relaxation.
-
Record the changes in tension.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction.
-
Compare the dose-response curves for acetylcholine between the control and this compound-treated groups. An upward shift in the curve for the this compound group indicates improved endothelial function.
-
Visualizations
Caption: this compound blocks the TP receptor, inhibiting TXA2-mediated signaling pathways.
References
- 1. Guidelines for Assessing Mouse Endothelial Function via Ultrasound Imaging: A report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thromboxane–prostaglandin receptor antagonist, this compound, prevents neurovascular events after subarachnoid haemorrhage: a nanoSPECT study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. openscholarship.wustl.edu [openscholarship.wustl.edu]
Application Notes and Protocols for Terutroban in Ex Vivo Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terutroban is a potent and selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor.[1][2] It effectively blocks TXA2-induced platelet aggregation and vasoconstriction.[1] Unlike aspirin, which inhibits the production of TXA2, this compound directly targets the receptor, thereby also blocking the effects of other TP receptor ligands like isoprostanes.[3][4] This makes this compound a valuable tool for investigating the TXA2 signaling pathway in platelet function and for the development of novel antiplatelet therapies.
These application notes provide detailed protocols for utilizing this compound in ex vivo platelet aggregation assays, a common method for assessing platelet function.[5] The two primary techniques covered are Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry.
Mechanism of Action: Thromboxane A2 Signaling in Platelets
Thromboxane A2 is a potent platelet agonist that plays a crucial role in amplifying the initial platelet activation signal.[4][6] Upon vascular injury, platelets are exposed to stimuli such as collagen, which triggers the synthesis and release of TXA2.[7] TXA2 then binds to its G protein-coupled receptor (TP receptor) on the surface of platelets, initiating a signaling cascade that leads to platelet shape change, degranulation, and aggregation, ultimately forming a hemostatic plug.[8][9] this compound competitively inhibits the binding of TXA2 to the TP receptor, thereby attenuating these downstream effects.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on platelet aggregation induced by various agonists as reported in the literature.
Table 1: Inhibition of U46619-Induced Platelet Aggregation by this compound
| This compound Concentration/Dosage | Agonist (U46619) Concentration | Method | % Inhibition of Platelet Aggregation | Reference |
| 2.5 mg/day (in vivo) | 7 µmol/L | LTA | Almost complete (<20% aggregation) | [3] |
| 5 mg/day (in vivo) | 7 µmol/L | LTA | Almost complete (<20% aggregation) | [3] |
| 10 mg/day (in vivo) | 7 µmol/L | LTA | Almost complete (<20% aggregation) | [3][10] |
| 16.4 nM (IC50) | Not Specified | Not Specified | 50% | [11] |
Table 2: Effect of this compound on Platelet Aggregation Induced by Other Agonists
| This compound Concentration/Dosage | Agonist | Agonist Concentration | Method | Effect on Platelet Aggregation | Reference |
| 2.5, 5, 10 mg/day (in vivo) | ADP | 5 µmol/L | LTA | Not significantly altered | [3] |
| 2.5, 5, 10 mg/day (in vivo) | Collagen | 2 µg/mL | LTA | Not significantly altered | [3] |
| 5, 10, 30 mg/day (in vivo) | Arachidonic Acid | Not Specified | LTA | At least as effective as aspirin | [1] |
| 2.67 x 10⁻⁷ M (in vitro) | Arachidonic Acid | 50 mM | Whole Blood Aggregometry | Significantly attenuated | [9] |
| 2.67 x 10⁻⁷ M (in vitro) | Collagen | 1 µg/mL & 5 µg/mL | Whole Blood Aggregometry | No significant effect | [9] |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol is considered the gold standard for platelet function testing.[4]
1. Materials
-
This compound
-
Agonists: U46619 (a stable TXA2 analog), Arachidonic Acid (AA), ADP, Collagen
-
Human whole blood
-
Anticoagulant: 3.2% (0.109 M) trisodium (B8492382) citrate (B86180)
-
Phosphate-buffered saline (PBS) or Tyrode's buffer
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and sterile tips
-
Aggregometer cuvettes with stir bars
2. Methods
-
Blood Collection:
-
Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Process samples within 4 hours of collection. Do not refrigerate.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP if necessary (typically to 2.5-3.0 x 10⁸ platelets/mL).
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette PRP into aggregometer cuvettes with stir bars and allow to equilibrate at 37°C for at least 2 minutes with stirring.
-
Add this compound or vehicle control to the PRP and incubate for the desired time (e.g., 5-10 minutes).
-
Add the platelet agonist (e.g., U46619, AA, ADP, or collagen) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
3. Data Analysis
-
The primary endpoint is the maximal percentage of platelet aggregation.
-
Dose-response curves and IC50 values can be calculated for this compound's inhibitory effect.
Protocol 2: Whole Blood Aggregometry
This method offers the advantage of analyzing platelet function in a more physiological environment.[12]
1. Materials
-
This compound
-
Agonists: Arachidonic Acid (AA), Collagen, ADP, Thrombin Receptor Activating Peptide (TRAP)
-
Human whole blood
-
Anticoagulant: 3.2% sodium citrate or heparin. Note that citrate can impair aggregation in response to some agonists.[13]
-
Isotonic saline
-
Whole Blood Aggregometer (e.g., Multiplate Analyzer)
-
Pipettes and sterile tips
-
Test cuvettes
2. Methods
-
Blood Collection:
-
Collect whole blood into tubes containing the chosen anticoagulant.
-
Gently mix the blood and keep it at room temperature.
-
-
Assay Procedure:
-
Dilute the whole blood with isotonic saline according to the instrument manufacturer's instructions (e.g., 1:1 ratio).
-
Add the diluted blood to the test cuvette.
-
Add this compound or vehicle control and incubate as per the experimental design.
-
Add the chosen agonist to the cuvette to start the aggregation measurement.
-
The aggregometer will measure the change in electrical impedance as platelets aggregate on the electrodes.
-
The measurement is typically run for a fixed time (e.g., 6 minutes).
-
3. Data Analysis
-
The results are often expressed as the area under the curve (AUC) of the aggregation tracing.
-
Other parameters such as the velocity and maximum extent of aggregation can also be determined.
Conclusion
This compound is a specific and potent tool for studying the role of the TXA2 pathway in platelet aggregation. The provided protocols for light transmission aggregometry and whole blood aggregometry offer robust methods for evaluating the efficacy of this compound and other TP receptor antagonists. Careful adherence to these protocols will ensure reproducible and reliable data for researchers in both academic and industrial settings.
References
- 1. Thromboxane Antagonism with this compound in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet - Wikipedia [en.wikipedia.org]
- 8. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the thromboxane prostaglandin receptor antagonist this compound on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibitory effect of some amphiphilic drugs on platelet aggregation induced by collagen, thrombin or arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of ex vivo anticoagulants on whole blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Terutroban in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Terutroban in human plasma. This compound is a selective antagonist of the thromboxane (B8750289) prostanoid (TP) receptor, developed for the secondary prevention of acute thrombotic complications. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using LC-MS/MS. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of this compound concentrations in a biological matrix.
Introduction
This compound (also known as S-18886) is an antiplatelet agent that selectively blocks thromboxane A2 (TXA2) and prostaglandin (B15479496) endoperoxide receptors. By inhibiting these receptors, this compound prevents thromboxane-induced platelet aggregation and vasoconstriction, which are key events in the pathophysiology of cardiovascular diseases. Accurate measurement of this compound in plasma is essential for evaluating its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion, as well as for establishing a relationship between its concentration and pharmacological effect. Pharmacokinetic studies have shown that this compound has a terminal half-life of approximately 6 to 10 hours, with peak plasma levels achieved within 2 hours of oral administration.[1] This application note provides a detailed protocol for a validated bioanalytical method to support such clinical investigations.
Signaling Pathway of this compound
This compound exerts its effect by competitively antagonizing the Thromboxane Prostanoid (TP) receptor. This prevents the binding of the endogenous ligand, Thromboxane A2 (TXA2), which is a potent mediator of platelet aggregation and vasoconstriction. The signaling cascade initiated by TXA2 binding involves G-protein activation, leading to downstream effects like increased intracellular calcium and activation of platelets. By blocking this initial step, this compound effectively inhibits these pathological processes.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, K2-EDTA anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a separate working solution for the internal standard (IS), this compound-d4.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 408.1 → 159.1 (Quantifier), m/z 408.1 → 258.1 (Qualifier) This compound-d4 (IS): m/z 412.1 → 163.1 |
Note: MRM transitions are proposed based on the molecular weight of this compound (C₂₀H₂₂ClNO₄S, MW = 407.9 g/mol ) and should be optimized on the specific mass spectrometer used.
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria for key validation parameters.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Extraction Recovery | Consistent, precise, and reproducible at Low, Mid, and High QC concentrations. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma. |
Conclusion
The described HPLC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic assessments in clinical trials and other research studies. The method meets the general requirements for bioanalytical method validation, ensuring the generation of high-quality data for drug development professionals.
References
Terutroban: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terutroban, also known as S-18886, is a potent and selective antagonist of the thromboxane-prostaglandin (TP) receptor.[1][2] It effectively blocks platelet aggregation and vasoconstriction induced by thromboxane (B8750289) A2 (TXA2).[1][3] These characteristics make this compound a significant compound of interest in research related to thrombosis, atherosclerosis, and vasoconstriction. This document provides detailed application notes and protocols for the preparation and use of this compound in in vitro experiments, ensuring accurate and reproducible results.
Physicochemical Properties
-
Molecular Formula: C₂₀H₂₂ClNO₄S
-
Molecular Weight: 407.91 g/mol
-
Appearance: White to beige powder
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock and working solutions for in vitro assays. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration | Remarks |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (245.15 mM) | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility. |
| 10 mg/mL | Results in a clear solution. | |
| Ethanol | 10 mM | Soluble. |
| Aqueous Buffers | Insoluble | This compound is poorly soluble in aqueous solutions and requires a co-solvent like DMSO for initial dissolution. |
Note: When preparing aqueous working solutions from a DMSO stock, it is critical to follow the dilution protocols carefully to avoid precipitation of the compound.
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 40.79 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the tube. For a 100 mM stock, add 1 mL of DMSO to 40.79 mg of this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Aqueous Working Solutions from DMSO Stock
Important Considerations:
-
To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO first before the final dilution into the aqueous buffer or cell culture medium.
-
The final concentration of DMSO in the in vitro assay should be kept as low as possible (typically ≤0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Procedure:
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the 100 mM this compound stock solution in DMSO. For example, to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you can prepare a 10 mM intermediate stock in DMSO.
-
Final Dilution (in Aqueous Medium): Add the appropriate volume of the intermediate DMSO stock to your pre-warmed aqueous buffer or cell culture medium. For instance, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM intermediate stock to 999 µL of the aqueous medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause precipitation.
-
Immediate Use: It is recommended to prepare the final working solution fresh on the day of the experiment.
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for in vitro experiments.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the thromboxane-prostaglandin (TP) receptor. The primary endogenous ligand for the TP receptor is thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, this compound inhibits the downstream signaling cascade initiated by TXA2 and other prostanoids. This leads to a reduction in platelet activation and smooth muscle cell contraction.
The signaling pathway affected by this compound is depicted below:
Recommended Working Concentrations for In Vitro Assays
The optimal concentration of this compound for in vitro experiments will depend on the specific cell type and assay being performed. However, based on its potent TP receptor antagonism (IC₅₀ = 16.4 nM), a starting concentration range for functional assays could be from 10 nM to 1 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Stability and Storage
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for at least 36 months.
-
DMSO Stock Solution: Store in aliquots at -20°C for up to 1 year or at -80°C for up to 2 years to prevent degradation from repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh on the day of use. Due to the poor aqueous solubility of this compound, storing diluted aqueous solutions is not recommended as it may lead to precipitation and loss of potency.
References
Application Note: Flow Cytometry Analysis of Platelet Activation Inhibition by Terutroban
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Thromboxane (B8750289) A2 (TXA2) is a potent autocrine and paracrine mediator that, upon binding to its G protein-coupled receptor (the thromboxane prostanoid receptor or TP receptor), triggers a signaling cascade leading to platelet shape change, degranulation, and aggregation.[1] This activation involves the surface expression of P-selectin (CD62P), an adhesion molecule from alpha-granules, and the conformational activation of the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) complex, which enables fibrinogen binding and platelet aggregation.
Terutroban is a selective, orally active antagonist of the TP receptor.[2] By blocking the TP receptor, this compound effectively inhibits platelet activation and aggregation induced by TXA2 and its mimetics.[2] This application note provides a detailed protocol for the analysis of this compound's inhibitory effect on platelet activation using flow cytometry. We describe the use of the stable TXA2 analog U46619 to induce platelet activation and the subsequent measurement of two key activation markers: P-selectin (CD62P) expression and the binding of PAC-1, a monoclonal antibody that specifically recognizes the activated form of the GPIIb/IIIa complex.
Signaling Pathway and Experimental Workflow
Data Presentation
The following tables present representative data on the dose-dependent inhibition of U46619-induced platelet activation by this compound, as measured by P-selectin (CD62P) expression and PAC-1 binding.
Table 1: Effect of this compound on U46619-Induced P-selectin (CD62P) Expression
| Treatment Condition | This compound Conc. (nM) | Mean % CD62P Positive Platelets (± SD) |
| Unstimulated Control | 0 | 2.5 ± 0.8 |
| U46619 (1 µM) + Vehicle | 0 | 85.3 ± 5.1 |
| U46619 (1 µM) + this compound | 1 | 62.1 ± 6.3 |
| U46619 (1 µM) + this compound | 10 | 35.8 ± 4.9 |
| U46619 (1 µM) + this compound | 100 | 10.2 ± 2.5 |
| U46619 (1 µM) + this compound | 1000 | 4.1 ± 1.2 |
Table 2: Effect of this compound on U46619-Induced PAC-1 Binding
| Treatment Condition | This compound Conc. (nM) | Mean % PAC-1 Positive Platelets (± SD) |
| Unstimulated Control | 0 | 3.1 ± 1.0 |
| U46619 (1 µM) + Vehicle | 0 | 90.5 ± 4.5 |
| U46619 (1 µM) + this compound | 1 | 70.2 ± 5.8 |
| U46619 (1 µM) + this compound | 10 | 41.3 ± 5.2 |
| U46619 (1 µM) + this compound | 100 | 12.5 ± 3.1 |
| U46619 (1 µM) + this compound | 1000 | 5.3 ± 1.5 |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
U46619 (Thromboxane A2 analog): Prepare a stock solution and working dilutions.
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% or 3.8% Sodium Citrate (B86180).
-
Buffers: Tyrode's buffer or HEPES-buffered saline.
-
Antibodies:
-
FITC-conjugated PAC-1 (IgM) for activated GPIIb/IIIa.
-
PE-conjugated anti-human CD62P (P-selectin).
-
Appropriate isotype control antibodies.
-
-
Fixative: 1% Paraformaldehyde (PFA) in PBS.
-
Flow Cytometer: Equipped with appropriate lasers for FITC and PE excitation and emission.
Protocol 1: Platelet-Rich Plasma (PRP) Preparation
-
Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part anticoagulant). Mix gently by inversion.
-
Centrifugation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
PRP Isolation: Carefully aspirate the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat and transfer it to a new polypropylene (B1209903) tube.
-
Platelet Count Adjustment (Optional): If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which can be obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
Protocol 2: Inhibition of Platelet Activation by this compound
-
Pre-incubation with this compound:
-
Aliquot PRP into flow cytometry tubes.
-
Add varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (e.g., DMSO) to the respective tubes.
-
Incubate for 15-30 minutes at 37°C.
-
-
Platelet Activation:
-
Add U46619 to a final concentration of 1 µM to each tube (except for the unstimulated control).
-
Gently mix and incubate for 5-10 minutes at 37°C.
-
Protocol 3: Staining and Flow Cytometry Analysis
-
Antibody Staining:
-
To each tube, add pre-determined optimal concentrations of FITC-PAC-1 and PE-anti-CD62P antibodies.
-
Include isotype controls in separate tubes.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of 1% PFA to each tube to fix the platelets.
-
Incubate for at least 30 minutes at 4°C in the dark before analysis. Samples can typically be stored at 4°C for up to 24 hours.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer to acquire platelet events based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Use a platelet-specific marker like CD41 or CD61 if further specificity is required.
-
Collect a sufficient number of events (e.g., 10,000-20,000 platelet events) for each sample.
-
-
Data Analysis:
-
Gate on the platelet population in the FSC vs. SSC plot.
-
For each sample, determine the percentage of platelets positive for CD62P and PAC-1 by setting a gate based on the isotype control.
-
Analyze the dose-dependent decrease in the percentage of activated platelets in the presence of increasing concentrations of this compound.
-
Discussion
The protocols outlined in this application note provide a robust method for quantifying the inhibitory effect of this compound on platelet activation. The expected results, as illustrated in the data tables, should demonstrate a dose-dependent decrease in both P-selectin expression and PAC-1 binding on platelets stimulated with the TXA2 analog U46619. This inhibition confirms this compound's mechanism of action as a TP receptor antagonist.
This flow cytometry-based assay is a powerful tool in the preclinical and clinical development of antiplatelet therapies. It allows for the characterization of the potency and efficacy of TP receptor antagonists and can be adapted to study other inhibitors of platelet function. The use of whole blood instead of PRP is also a viable alternative that more closely mimics physiological conditions, although it may require additional optimization of staining and gating strategies.
References
- 1. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Terutroban in Spontaneously Hypertensive Stroke-Prone Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Terutroban, a selective thromboxane/prostaglandin endoperoxide (TP) receptor antagonist, in spontaneously hypertensive stroke-prone rat (SHR-SP) models. The data and protocols are compiled from preclinical studies investigating the efficacy of this compound in preventing stroke, reducing systemic inflammation, and mitigating vascular damage in this relevant animal model of severe hypertension and cerebrovascular disease.
Data Presentation
The following tables summarize the key quantitative data from studies evaluating this compound in SHR-SP rats.
Table 1: Effects of this compound on Survival and Stroke-Related Pathologies
| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Aspirin (B1665792) (60 mg/kg/day) | Rosuvastatin (B1679574) (10 mg/kg/day) | Statistic |
| Survival Rate | Decreased | Significantly Increased[1][2] | No significant improvement | Significantly Increased | p < 0.001 (this compound vs. Vehicle)[1][2] |
| Brain Lesion Occurrence | Present | Delayed[1][2] | - | Delayed | p < 0.001 (this compound vs. Vehicle)[1][2] |
| Proteinuria Increase | Observed | Delayed[1][2] | - | Delayed | p < 0.001 (this compound vs. Vehicle)[1][2] |
Data derived from a study in salt-loaded male SHR-SP rats treated orally once a day.[1][2]
Table 2: Effects of this compound on Vascular Remodeling in the Aorta
| Parameter | Standard Diet | High-Sodium Diet + Vehicle | High-Sodium Diet + this compound (30 mg/kg/day) | Statistic |
| Aortic Media Thickness-to-Lumen Ratio | Baseline | Significantly Increased | Completely Prevented | p < 0.001 (this compound vs. Vehicle)[3] |
| BrdU-positive Cells (Cell Proliferation) | - | Increased | Reduced | p < 0.0001 (this compound vs. Vehicle)[3] |
| PCNA-positive Cells (Cell Proliferation) | - | Increased | Reduced | p < 0.0001 (this compound vs. Vehicle)[3] |
| Collagen and Fibronectin Accumulation (Fibrosis) | - | Significantly Increased | Completely Prevented | p < 0.001 (this compound vs. Vehicle)[3] |
Data from a 6-week study in male SHR-SP rats on a high-sodium permissive diet.[3]
Table 3: Effects of this compound on Cerebral and Systemic Markers
| Marker | Treatment Group | Effect |
| Cerebral mRNA Transcription | This compound (30 mg/kg/day) | Decreased Interleukin-1β, Transforming growth factor-β, and Monocyte chemoattractant protein-1[1][2] |
| Urinary Acute-Phase Proteins | This compound (30 mg/kg/day) | Prevented accumulation[1] |
| Endothelial Nitric-Oxide Synthase (eNOS) Expression | This compound (30 mg/kg/day) | Preserved in isolated carotid arteries[1] |
| Heat Shock Protein-47 (HSP-47) Expression | This compound (30 mg/kg/day) | Inhibited (p < 0.01 vs. vehicle)[3] |
| TGF-1β Expression | This compound (30 mg/kg/day) | Inhibited (p < 0.001 vs. vehicle)[3] |
Experimental Protocols
Protocol 1: Evaluation of Survival and Systemic Inflammation
Objective: To assess the efficacy of this compound in increasing survival and preventing systemic inflammation and endothelial dysfunction in SHR-SP rats.
Animal Model: Salt-loaded male spontaneously hypertensive stroke-prone rats (SHR-SP).
Treatment Groups:
-
Vehicle control
-
This compound (30 mg/kg/day, oral gavage)
-
Aspirin (60 mg/kg/day, oral gavage)
-
Rosuvastatin (10 mg/kg/day, oral gavage)
Methodology:
-
Male SHR-SP rats are salt-loaded to accelerate the hypertensive and stroke phenotype.
-
Animals are treated orally once a day with the respective compounds.
-
Survival is monitored daily.
-
Brain lesions are monitored longitudinally using magnetic resonance imaging (MRI).
-
Proteinuria is assessed to monitor kidney damage.
-
At the end of the treatment period (e.g., 6 weeks), animals are euthanized.
-
Cerebral tissue is collected for mRNA analysis of inflammatory markers (IL-1β, TGF-β, MCP-1) via quantitative PCR.
-
Urine is collected longitudinally for the analysis of acute-phase proteins by one-dimensional electrophoresis.
-
Carotid arteries are isolated to assess endothelial function and endothelial nitric-oxide synthase (eNOS) expression.
Protocol 2: Assessment of Vascular Hypertrophy and Fibrosis
Objective: To evaluate the effect of this compound on aortic remodeling, including hypertrophy and fibrosis, in SHR-SP rats.
Animal Model: Male SHR-SP rats.
Treatment Groups:
-
Standard diet
-
High-sodium permissive diet + Vehicle
-
High-sodium permissive diet + this compound (30 mg/kg/day)
Methodology:
-
Male SHR-SP rats are allocated to the different diet and treatment groups for a period of 6 weeks.
-
Prior to euthanasia, animals are injected with bromodeoxyuridine (BrdU) to label proliferating cells.
-
Animals are euthanized, and the aorta is collected.
-
Aortic tissue is processed for histological analysis.
-
Aortic media thickness and lumen diameter are measured to calculate the media-to-lumen ratio.
-
Cell proliferation in the aortic media is assessed by immunohistochemical staining for BrdU and Proliferating Cell Nuclear Antigen (PCNA).
-
Fibrosis is evaluated by staining for collagen and fibronectin.
-
Expression of profibrotic markers such as Heat Shock Protein-47 (HSP-47) and Transforming Growth Factor-β1 (TGF-1β) is determined.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in SHR-SP models.
Caption: Experimental workflow for this compound studies in SHR-SP rats.
References
- 1. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin [boa.unimib.it]
- 3. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Terutroban in Models of Diabetic Nephropathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidney's glomeruli and tubules. The pathogenesis of DN is complex, involving hyperglycemia-induced hemodynamic changes, oxidative stress, inflammation, and fibrosis. One of the key players in this process is Thromboxane (B8750289) A2 (TxA2), a potent vasoconstrictor and pro-aggregatory agent that mediates its effects through the thromboxane-prostanoid (TP) receptor. Elevated levels of TxA2 and its metabolites are observed in diabetes and are implicated in the development of renal complications.
Terutroban (S18886) is a selective and orally active antagonist of the TP receptor. By blocking this receptor, this compound inhibits the downstream signaling pathways activated by TxA2 and other prostanoid ligands, thereby offering a potential therapeutic strategy to mitigate the renal damage associated with diabetic nephropathy. These application notes provide a summary of the use of this compound in preclinical models of diabetic nephropathy, detailing its effects and providing protocols for its application in a research setting.
Mechanism of Action
In the context of diabetic nephropathy, this compound's primary mechanism of action is the competitive antagonism of the TP receptor. This receptor is a G-protein coupled receptor that, upon activation by ligands like TxA2, initiates a cascade of intracellular events. In renal cells such as podocytes and mesangial cells, this signaling contributes to cellular dysfunction, hypertrophy, apoptosis, and the overproduction of extracellular matrix proteins, leading to glomerulosclerosis and tubulointerstitial fibrosis. This compound's blockade of the TP receptor has been shown to ameliorate these pathological changes by reducing oxidative stress, inflammation, and fibrotic processes.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in animal models of diabetic nephropathy.
Table 1: Effects of this compound on Renal Function and Biomarkers in a Type 2 Diabetes Model (Uninephrectomized Obese Zucker Rats) [2]
| Parameter | Placebo (OZR-PLAC) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| Proteinuria | Augmented | -12% reduction (NS) | -37% reduction (NS) |
| Urinary TGF-β1 Excretion | Increased | Lowered (P < 0.05) | Lowered (P < 0.05) |
| Urinary 2,3-dinor-TxB2 Excretion | Increased | Lowered (NS) | Lowered (P < 0.05) |
| Mesangiolysis | Enhanced | Prevented (P < 0.01) | Prevented (P < 0.01) |
| Plasma Advanced Oxidation Protein Products | Increased | Not specified | -25% reduction (NS) |
| Blood Antioxidant Enzymes | Not specified | Not specified | Augmented (P < 0.01) |
OZR: Obese Zucker Rat; NS: Not Significant. Treatment duration: 8 weeks.
Table 2: Effects of this compound on Renal Parameters in a Type 1 Diabetes with Hyperlipidemia Model (STZ-induced diabetic ApoE-/- mice) [1][3]
| Parameter | Diabetic Control | This compound (5 mg/kg/day) |
| Microalbuminuria | Increased | ~70% reduction |
| Glomerular Tuft Size | Increased | Ameliorated |
| Glomerular Matrix Deposition | Increased | Significantly decreased |
| Renal Nitrotyrosine Staining (Oxidative Stress) | Intense | Significantly reduced |
| Renal p47phox Staining (NADPH Oxidase subunit) | Increased | Attenuated |
| Renal TGF-β Expression | Increased | Ameliorated |
| Renal Extracellular Matrix Expression | Increased | Ameliorated |
STZ: Streptozotocin (B1681764); ApoE-/-: Apolipoprotein E knockout. Treatment duration: 6 weeks.
Experimental Protocols
Induction of Diabetic Nephropathy Models
a) Type 2 Model: Uninephrectomized Obese Zucker Rats [2]
-
Animal Model: Male Obese Zucker Rats (OZR) and their lean littermates (LZR) are used.
-
Uninephrectomy (UNX): At a specified age (e.g., prior to the study commencement), rats undergo a left uninephrectomy under appropriate anesthesia to accelerate diabetic renal injury. A control group of LZR also undergoes UNX.
-
Post-operative Care: Animals are allowed to recover for a period (e.g., 2 weeks) before the initiation of treatment.
-
Confirmation of Diabetic Phenotype: OZR rats naturally develop obesity, insulin (B600854) resistance, hyperglycemia, and hyperlipidemia. These parameters should be monitored.
b) Type 1 Model: Streptozotocin (STZ)-Induced Diabetes in Mice [1][3]
-
Animal Model: Male mice (e.g., C57BL/6, ApoE-/-) are used.
-
STZ Preparation: Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-60 mg/kg body weight. Alternatively, a multiple low-dose protocol (e.g., 50 mg/kg for 5 consecutive days) can be used to reduce toxicity.
-
Blood Glucose Monitoring: Monitor blood glucose levels 48-72 hours post-injection and subsequently on a regular basis. Animals with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
Animal Health: Provide supportive care as needed, as STZ-induced diabetes can lead to weight loss and dehydration.
Administration of this compound
-
Formulation: this compound (S18886) is typically administered as a suspension in a vehicle such as 0.5% methylcellulose.
-
Dosage: Effective doses in rodent models of diabetic nephropathy range from 5 mg/kg/day to 30 mg/kg/day.[1][2][3]
-
Route of Administration: Oral gavage is the most common route for daily administration.
-
Treatment Duration: Studies have shown efficacy with treatment durations ranging from 6 to 8 weeks.[1][2][3]
Assessment of Renal Function and Injury
a) Measurement of Proteinuria/Albuminuria
-
Urine Collection: House individual animals in metabolic cages for 24-hour urine collection.
-
Sample Processing: Centrifuge the collected urine to remove debris and store the supernatant at -80°C until analysis.
-
Quantification: Measure total protein concentration using a colorimetric assay (e.g., Bradford or BCA assay) or albumin concentration using a species-specific ELISA kit.
-
Normalization: Normalize the protein/albumin concentration to urinary creatinine (B1669602) levels to account for variations in urine output.
b) Histological Analysis of Renal Tissue
-
Tissue Preparation: At the end of the study, perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Excise the kidneys, and fix them in 4% paraformaldehyde overnight.
-
Embedding and Sectioning: Process the fixed tissues for paraffin (B1166041) embedding. Cut 3-4 µm sections for histological staining.
-
Periodic Acid-Schiff (PAS) Staining for Mesangial Expansion:
-
Deparaffinize and rehydrate the sections.
-
Oxidize in 1% periodic acid.
-
Stain with Schiff's reagent.
-
Counterstain with hematoxylin.
-
Quantification: Assess the degree of mesangial matrix expansion semi-quantitatively on a scale of 0 to 4, or quantitatively using image analysis software to measure the PAS-positive area within the glomeruli.
-
-
Electron Microscopy for Podocyte Evaluation:
-
Perfuse kidneys with a fixative containing glutaraldehyde.
-
Cut small pieces of the renal cortex and process for transmission electron microscopy (TEM).
-
Examine ultrathin sections to assess podocyte foot process effacement, glomerular basement membrane (GBM) thickness, and any signs of podocyte degeneration or detachment.
-
c) Measurement of Urinary Biomarkers
-
Urinary TGF-β1:
-
Collect 24-hour urine as described above.
-
Use a commercially available species-specific ELISA kit for the quantitative determination of TGF-β1. Follow the manufacturer's instructions.
-
-
Urinary 2,3-dinor-Thromboxane B2 (TxB2):
-
Collect 24-hour urine.
-
This metabolite of TxA2 can be measured using specialized techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Commercially available ELISA kits may also be an option.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism in diabetic nephropathy.
References
- 1. The thromboxane receptor antagonist S18886 attenuates renal oxidant stress and proteinuria in diabetic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal effects of S18886 (this compound), a TP receptor antagonist, in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
Application Note: Western Blot Analysis of Inflammatory Markers Following Terutroban Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous diseases. Terutroban is a selective antagonist of the thromboxane (B8750289) A2 receptor (TP receptor), which has demonstrated anti-inflammatory, antiplatelet, and antiatherosclerotic properties.[1][2][3] The TP receptor is implicated in mediating inflammatory responses.[1] Studies have shown that this compound can decrease the mRNA expression of pro-inflammatory cytokines such as interleukin-1beta (IL-1β), transforming growth factor-beta (TGF-β), and monocyte chemoattractant protein-1 (MCP-1).[4] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effect of this compound on the protein expression of key inflammatory markers: Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nuclear Factor-kappa B (NF-κB).
Principle
This protocol describes the treatment of a suitable cell line (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound. Following treatment, cell lysates are prepared, and the protein expression levels of COX-2, iNOS, TNF-α, IL-6, and the p65 subunit of NF-κB are quantified using Western blot analysis. This method allows for the assessment of this compound's potential to modulate inflammatory signaling pathways at the protein level.
Data Presentation
The following tables summarize hypothetical quantitative data from a study investigating the effects of this compound on the expression of inflammatory markers. The data is presented as the relative band density normalized to a loading control (e.g., β-actin).
Table 1: Effect of this compound on the Expression of COX-2 and iNOS
| Treatment Group | Relative COX-2 Expression (Mean ± SD) | Relative iNOS Expression (Mean ± SD) |
| Control | 0.15 ± 0.05 | 0.12 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + this compound (1 µM) | 0.65 ± 0.09 | 0.58 ± 0.11 |
| LPS + this compound (10 µM) | 0.32 ± 0.07 | 0.29 ± 0.08 |
Table 2: Effect of this compound on the Expression of TNF-α and IL-6
| Treatment Group | Relative TNF-α Expression (Mean ± SD) | Relative IL-6 Expression (Mean ± SD) |
| Control | 0.20 ± 0.06 | 0.18 ± 0.05 |
| LPS (1 µg/mL) | 1.00 ± 0.14 | 1.00 ± 0.13 |
| LPS + this compound (1 µM) | 0.71 ± 0.10 | 0.68 ± 0.09 |
| LPS + this compound (10 µM) | 0.45 ± 0.08 | 0.41 ± 0.07 |
Table 3: Effect of this compound on the Nuclear Translocation of NF-κB p65
| Treatment Group | Relative Nuclear NF-κB p65 Expression (Mean ± SD) |
| Control | 0.10 ± 0.03 |
| LPS (1 µg/mL) | 1.00 ± 0.11 |
| LPS + this compound (1 µM) | 0.55 ± 0.09 |
| LPS + this compound (10 µM) | 0.25 ± 0.06 |
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophages
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-COX-2, anti-iNOS, anti-TNF-α, anti-IL-6, anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for protein expression). Include appropriate control groups (untreated, LPS alone, this compound alone).
2. Protein Extraction
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store it at -80°C or proceed to the next step.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
5. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin) for each sample.
-
Express the results as a fold change relative to the control or LPS-treated group.
Signaling Pathway
This application note provides a framework for investigating the anti-inflammatory effects of this compound. Researchers should optimize the experimental conditions, including cell type, treatment concentrations, and incubation times, for their specific experimental setup.
References
- 1. Blocking Thromboxane-Prostanoid Receptor Signaling Attenuates Lipopolysaccharide- and Stearic Acid-Induced Inflammatory Response in Human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Endothelial Function with Terutroban using Flow-Mediated Dilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the development of atherosclerosis and other cardiovascular diseases.[1][2] A reliable method for assessing endothelial health is crucial for both basic research and the clinical development of new therapies. Flow-mediated dilation (FMD) of the brachial artery is a non-invasive, ultrasound-based technique that has become a gold standard for evaluating endothelium-dependent vasodilation, which is primarily mediated by nitric oxide (NO).[1][2][3]
Terutroban is a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor, also known as the thromboxane/prostaglandin (B15479496) endoperoxide (TP) receptor.[4][5] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[4][6] By blocking the TP receptor on endothelial cells and platelets, this compound can inhibit these effects and has been shown to improve endothelial function.[4][5][7]
These application notes provide a detailed protocol for utilizing FMD to assess the effects of this compound on endothelial function. The information is based on clinical trial data and established methodologies for FMD.
Mechanism of Action of this compound in Improving Endothelial Function
This compound's primary mechanism of action is the competitive antagonism of the TP receptor. In the context of endothelial function, this has several beneficial effects:
-
Inhibition of Vasoconstriction: Thromboxane A2, along with other prostanoids, binds to TP receptors on vascular smooth muscle cells, leading to vasoconstriction. By blocking these receptors, this compound prevents this vasoconstrictive effect, promoting vasodilation.[4][6]
-
Reduction of Platelet Aggregation: TP receptor activation on platelets is a key step in their aggregation. This compound inhibits this process, reducing the formation of microthrombi and the release of vasoconstrictive agents from platelets.[8]
-
Improved Endothelial Cell Homeostasis: Activation of TP receptors on endothelial cells can lead to a pro-inflammatory and pro-thrombotic state. This compound's antagonism of these receptors helps to restore normal endothelial function and promote the release of vasodilators like nitric oxide.
The following diagram illustrates the signaling pathway influenced by this compound:
Quantitative Data: Effect of this compound on Flow-Mediated Dilation
The following data is summarized from a randomized, double-blind, placebo-controlled clinical trial investigating the effect of daily administration of this compound on endothelial function in high-cardiovascular-risk patients with atherosclerosis.[4][5] All patients were also receiving 300 mg of aspirin (B1665792) per day.
| Treatment Group | N | Baseline FMD (%) (Mean ± SD) | FMD (%) after 2h (Day 0) (Mean ± SD) | FMD (%) after 14 Days (Day 14) (Mean ± SD) |
| Placebo | 12 | 4.1 ± 2.1 | 4.3 ± 2.3 | 4.2 ± 2.0 |
| This compound 2.5 mg | 12 | 4.2 ± 1.9 | 6.5 ± 2.5 | 6.3 ± 2.1 |
| This compound 5 mg | 12 | 4.0 ± 1.8 | 6.3 ± 2.2 | 6.1 ± 2.4 |
| This compound 10 mg | 12 | 4.3 ± 2.0 | 6.6 ± 2.4 | 6.4 ± 2.3 |
*p < 0.05 compared to baseline and placebo
Experimental Protocols
Protocol for Measuring Flow-Mediated Dilation (FMD)
This protocol outlines the standardized procedure for assessing brachial artery FMD.
1. Subject Preparation:
-
Subjects should fast for at least 8-12 hours prior to the measurement.[9]
-
Subjects should refrain from exercise, caffeine, and smoking for at least 12 hours before the study.[9]
-
A quiet, temperature-controlled room (22-24°C) should be used for the procedure.[9][10]
-
The subject should rest in a supine position for at least 10-20 minutes to achieve a hemodynamic steady state before any measurements are taken.[9][10]
2. Equipment:
-
High-resolution ultrasound system with a linear array transducer (≥7.5 MHz).
-
Blood pressure cuff appropriate for the subject's forearm circumference.
-
ECG monitoring equipment.
-
Computer with edge-detection software for analyzing arterial diameter.
3. Experimental Workflow:
4. Detailed Procedure:
-
Arm Positioning: The subject's arm should be extended and comfortably supported at an angle of approximately 80 degrees from the body.[3][9]
-
Cuff Placement: Place a blood pressure cuff on the forearm, distal to the elbow.[9][11]
-
Brachial Artery Imaging:
-
Baseline Measurement:
-
Record a baseline image of the brachial artery for at least 30 seconds.[9]
-
Measure the end-diastolic diameter of the artery.
-
-
Induction of Reactive Hyperemia:
-
Post-Occlusion Measurement:
-
Data Analysis:
-
Using edge-detection software, measure the brachial artery diameter throughout the post-occlusion period.
-
The peak arterial diameter is typically observed between 45 and 90 seconds after cuff deflation.[3]
-
Calculate the FMD as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Protocol for this compound Administration (Based on Clinical Trial)
This protocol is based on the study by Lesault et al. (2011).[4]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study design is recommended.
-
Participants can be high-cardiovascular-risk patients with atherosclerosis.
-
A washout period for any vasoactive medications should be considered.
2. Dosing Regimen:
-
This compound can be administered orally once daily.
-
Dosages of 2.5 mg, 5 mg, and 10 mg have been shown to be effective in improving FMD.[4]
-
A placebo group is essential for comparison.
3. FMD Measurement Schedule:
-
Day 0 (Baseline and Acute Effect):
-
Perform a baseline FMD measurement.
-
Administer the first dose of this compound or placebo.
-
Perform a second FMD measurement 2 hours after the initial dose to assess the acute effect.[4]
-
-
Day 14 (Chronic Effect):
-
After 14 days of daily administration, perform a final FMD measurement 2 hours after the last dose to evaluate the chronic effect.[4]
-
Conclusion
Flow-mediated dilation is a valuable tool for assessing the impact of this compound on endothelial function. The provided protocols and data offer a framework for researchers and drug development professionals to design and execute studies to further investigate the therapeutic potential of this compound in improving cardiovascular health. The significant improvement in FMD observed with this compound treatment highlights its promise as a modulator of endothelial function.
References
- 1. Brachial arterial flow mediated dilation: utility in clinical and experimental practice [neurologia.com]
- 2. Flow-mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thromboxane–prostaglandin receptor antagonist, this compound, prevents neurovascular events after subarachnoid haemorrhage: a nanoSPECT study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the thromboxane prostaglandin receptor antagonist this compound on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Flow-Mediated Dilation for Assessment of Endothelial Function – Human Neural Cardiovascular Control Lab – The University of Texas at Arlington [fadelneuralcontrollab.uta.edu]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Terutroban Dose Optimization: A Technical Guide to Minimizing Bleeding Risk
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with Terutroban, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist. The primary focus of this guide is to offer insights into optimizing this compound dosage to minimize the associated risk of bleeding, a critical consideration in the development and application of any antiplatelet agent. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental challenges, detailed experimental protocols, and a summary of clinical data on bleeding events associated with different this compound doses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to bleeding risk?
A1: this compound is a selective antagonist of the thromboxane A2 (TXA2) receptor.[1][2] By blocking this receptor, this compound inhibits platelet aggregation and vasoconstriction, which are key processes in the formation of blood clots.[1][3] While this antiplatelet activity is beneficial for preventing thrombotic events, it can also increase the risk of bleeding by impairing the body's natural hemostatic response to injury.
Q2: What is the general bleeding risk profile of this compound compared to aspirin?
A2: Clinical trial data suggests that this compound's bleeding risk profile is comparable to or slightly higher than that of aspirin, particularly concerning minor bleeding events. The large-scale PERFORM clinical trial, which used a 30 mg daily dose of this compound, found a statistically significant increase in the occurrence of minor bleedings compared to 100 mg of aspirin.[4] However, there was no significant difference in the rates of major or life-threatening bleeding events between the two groups. Another study in patients with peripheral arterial disease found that this compound was well-tolerated with a safety profile similar to aspirin.
Q3: Is there a known dose-dependent relationship for this compound and bleeding risk?
A3: Available clinical data suggests a potential dose-dependent relationship for bleeding risk with this compound. A dose-ranging study evaluating 2.5, 5, and 10 mg daily doses of this compound found the drug to be well-tolerated, with only a single instance of a moderate and spontaneously resolved increase in bleeding time observed in the 5 mg group. In contrast, the PERFORM trial using a higher 30 mg dose reported a significant increase in minor bleeding events. This comparison suggests that lower doses of this compound may be associated with a more favorable bleeding profile.
Q4: What are the key experimental models to assess the bleeding risk of this compound?
A4: Both in vivo and ex vivo models are crucial for assessing the bleeding risk of this compound.
-
In Vivo Models: The most common animal model is the tail transection bleeding time assay in mice. This assay directly measures the time it takes for bleeding to stop after a standardized injury, providing a functional assessment of hemostasis. Gastric bleeding models in rats can also be employed to evaluate the potential for gastrointestinal bleeding, a common side effect of antiplatelet agents.
-
Ex Vivo Models: Platelet aggregometry is a key ex vivo assay. This test measures the ability of platelets to aggregate in response to various agonists, providing insight into the antiplatelet potency of the drug.
Troubleshooting Guide for Experimental Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in tail bleeding time results | - Inconsistent tail transection location or depth.- Fluctuations in animal body temperature.- Improper animal handling leading to stress. | - Use a template or guide to ensure a standardized 3 mm tail tip transection.- Maintain the animal's body temperature, for example, by immersing the tail in 37°C saline during the assay.- Ensure consistent and gentle handling of the animals to minimize stress. |
| No significant difference in platelet aggregation despite this compound treatment | - Incorrect agonist or agonist concentration used.- Sub-optimal drug concentration or incubation time.- Issues with platelet-rich plasma (PRP) preparation. | - Use a specific thromboxane A2 receptor agonist like U46619 to assess this compound's activity.- Perform dose-response and time-course experiments to determine optimal conditions.- Ensure proper centrifugation speed and temperature during PRP preparation to maintain platelet viability. |
| Unexpectedly high incidence of major bleeding in animal models | - Dose of this compound may be too high for the specific animal model.- Synergistic effects with other administered compounds (e.g., anesthetics).- Underlying health conditions in the animal cohort. | - Conduct a dose-ranging study to identify a dose that provides an antiplatelet effect without excessive bleeding.- Review all co-administered substances for potential interactions.- Ensure the use of healthy, age- and weight-matched animals from a reputable supplier. |
Quantitative Data on Bleeding Events
The following table summarizes the available clinical data on bleeding events associated with different doses of this compound.
| This compound Dose | Comparator | Study | Key Bleeding Outcomes | Citation(s) |
| 2.5 mg/day | Placebo (on aspirin) | Dose-ranging study | Well-tolerated; no significant increase in bleeding events reported. | |
| 5 mg/day | Placebo (on aspirin) | Dose-ranging study | Well-tolerated; one patient had a moderate, spontaneously resolved increase in bleeding time to 15 minutes. | |
| 10 mg/day | Placebo (on aspirin) | Dose-ranging study | Well-tolerated; no significant increase in bleeding events reported. | |
| 30 mg/day | Aspirin (100 mg/day) | PERFORM Trial | Significant increase in minor bleeding (12% vs. 11% with aspirin; HR 1.11). No significant difference in major or life-threatening bleeding. |
Experimental Protocols
Mouse Tail Transection Bleeding Time Assay
This protocol is a standard in vivo method to assess the effect of this compound on hemostasis.
Materials:
-
Male ICR mice (23 ± 3 g)
-
This compound or vehicle control
-
Anesthetic (e.g., ketamine/xylazine mixture)
-
Animal restrainer/holder
-
Scalpel or sharp blade
-
50 mL conical tube containing isotonic saline at 37°C
-
Stopwatch
-
Filter paper
Procedure:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined time before the assay (e.g., 1 hour).
-
Anesthetize the mouse.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Using a sharp scalpel, transect the distal 3 mm of the tail tip.
-
Immediately immerse the transected tail into the 50 mL conical tube containing 37°C saline.
-
Start the stopwatch immediately upon immersion.
-
Record the time until the cessation of bleeding, defined as the absence of blood flow for at least 15-120 seconds. A maximum cut-off time (e.g., 180 seconds or 30 minutes) should be established.
-
Alternatively, the bleeding can be monitored by gently blotting the tail tip with filter paper at regular intervals until no more blood is absorbed.
-
The total bleeding time is the primary endpoint. Blood loss can also be quantified by measuring hemoglobin concentration in the saline or by the change in the animal's body weight.
Signaling Pathways and Experimental Workflows
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the mouse tail transection bleeding time assay.
References
- 1. Tail bleeding time [bio-protocol.org]
- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redheracles.net [redheracles.net]
Technical Support Center: Interpreting Platelet Aggregation Results with Terutroban
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Terutroban in platelet aggregation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you interpret variable results and identify potential causes.
| Issue ID | Question | Possible Causes | Suggested Actions |
| TRB-001 | Why do I observe complete inhibition of platelet aggregation with the thromboxane (B8750289) A2 (TXA2) analog U46619, but normal or near-normal aggregation with other agonists like ADP or collagen? | This is the expected outcome when using this compound. This compound is a selective antagonist of the thromboxane prostanoid (TP) receptor.[1][2] It specifically blocks the pathway activated by TXA2 and its analogs, like U46619.[3] Other agonists such as ADP and collagen activate platelets through different receptor pathways (e.g., P2Y1/P2Y12 for ADP, GPVI for collagen), which are not targeted by this compound.[3][4] | This result confirms the specific activity of this compound. Ensure you are using a panel of agonists to fully characterize the antiplatelet effect. |
| TRB-002 | I am seeing inconsistent or variable inhibition of U46619-induced aggregation across different donors or experiments. What could be the cause? | - Biological Variability: Platelet function is known to be highly variable among individuals. Genetic variations in the TP receptor or other signaling proteins could influence the response.- Pre-analytical Variables: Issues with blood collection (e.g., tissue factor contamination), sample handling (e.g., storage temperature, time before processing), or preparation of platelet-rich plasma (PRP) can significantly impact results.- Reagent Instability: The TXA2 analog U46619 can be unstable. Ensure it is stored correctly and that fresh dilutions are made for each experiment. | - Acknowledge inherent biological variability and consider screening donors.- Standardize your blood collection and processing protocol meticulously. Discard the first few milliliters of drawn blood. Process samples within 4 hours of collection and maintain them at room temperature.- Prepare fresh agonist solutions for each experiment and verify their final concentrations. |
| TRB-003 | My baseline platelet aggregation (before adding this compound) is lower than expected, or I see no aggregation response even with strong agonists. | - Poor Sample Quality: Hemolysis, lipemia, or extended storage time can lead to a lack of platelet response.- Incorrect Plasma Preparation: Accidentally using platelet-poor plasma (PPP) instead of platelet-rich plasma (PRP) will result in no aggregation.- Patient/Donor Medication: The donor may have ingested medications that affect platelet function, such as aspirin, NSAIDs, or certain antidepressants, within the last two weeks.- Instrument Malfunction: The aggregometer may not be calibrated correctly. Ensure the instrument is blanked with PPP. | - Visually inspect samples for hemolysis or lipemia. Ensure proper fasting of donors if necessary.- Verify your centrifugation steps and carefully separate PRP.- Screen donors for use of antiplatelet medications.- Perform regular calibration and maintenance of the aggregometer according to the manufacturer's instructions. |
| TRB-004 | I am observing a biphasic aggregation curve with ADP, and this compound does not seem to affect it. Is this normal? | Yes, this is expected. A biphasic aggregation curve with agonists like ADP is classic and involves an initial primary wave followed by a secondary wave amplified by the release of endogenous TXA2. While this compound will block the secondary amplification step mediated by TXA2, the initial aggregation induced directly by ADP will remain intact. | To specifically assess the TXA2-dependent component of secondary aggregation, you can compare the aggregation curves in the presence and absence of this compound. The reduction in the secondary wave would demonstrate the effect of TP receptor antagonism. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the thromboxane prostanoid (TP) receptor. It works by blocking the binding of thromboxane A2 (TXA2) and other TP receptor ligands to platelets and vascular smooth muscle cells. This action inhibits TXA2-induced platelet aggregation and vasoconstriction.
Q2: How does this compound's mechanism differ from that of aspirin?
A2: Aspirin acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which prevents the synthesis of TXA2 from arachidonic acid within the platelet. In contrast, this compound does not affect TXA2 production but blocks the TP receptor where TXA2 would normally bind to exert its effect. This means this compound can also block the action of TXA2 produced by other cell types and other TP receptor ligands like isoprostanes.
Q3: What concentration of this compound should I use in my in vitro experiments?
A3: The optimal concentration can vary depending on the specific experimental conditions. Dose-ranging studies have shown that this compound dosages of 2.5 mg, 5 mg, and 10 mg almost completely inhibit U46619-induced platelet aggregation ex vivo. For in vitro studies, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q4: What is the recommended agonist to confirm the activity of this compound?
A4: The selective TP receptor agonist U46619 is the most appropriate choice to confirm the specific inhibitory activity of this compound. Complete or near-complete inhibition of U46619-induced aggregation is a clear indicator of this compound's on-target effect.
Q5: Can I use whole blood for platelet aggregation studies with this compound?
A5: Yes, impedance aggregometry can be used to analyze platelet function in whole blood samples, and studies have shown that this compound attenuates the aggregation response to arachidonic acid in this type of assay. However, light transmission aggregometry (LTA), which requires platelet-rich plasma (PRP), is considered the historical "gold standard".
Data Presentation
Table 1: Effect of this compound on U46619-Induced Platelet Aggregation
This table summarizes the ex vivo effect of different daily doses of this compound on maximal platelet aggregation induced by the TP receptor agonist U46619 (7 µmol/L) in high-cardiovascular-risk patients also taking aspirin.
| Treatment Group | N | Baseline Aggregation (%) | Aggregation 2h Post-First Dose (%) |
| Placebo | 12 | 87.5 ± 4.6 | 85.8 ± 6.9 |
| This compound 2.5 mg | 12 | 84.6 ± 12.0 | 11.2 ± 10.4 |
| This compound 5 mg | 12 | 86.6 ± 6.4 | 8.8 ± 6.9 |
| This compound 10 mg | 12 | 85.8 ± 5.9 | 8.3 ± 7.9* |
| Data presented as mean ± SD. P < 0.001 vs. placebo. Data sourced from a clinical trial. |
Experimental Protocols
Protocol: Ex Vivo Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol is a standard method for assessing platelet function and the effect of inhibitors like this compound.
-
Blood Collection:
-
Draw whole blood from consenting donors who have not taken antiplatelet medications for at least two weeks.
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (ratio of 9:1 blood to anticoagulant).
-
Discard the first 2-3 mL of blood to prevent tissue factor contamination.
-
Keep samples at room temperature and process within 3-4 hours.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 100-200 x g) for 10-15 minutes at room temperature with no brake to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes.
-
Determine the platelet count in the PRP. If necessary, adjust the count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
-
Allow the PRP to rest for at least 30 minutes at room temperature before starting the assay.
-
-
Platelet Aggregation Assay:
-
Set the aggregometer to 37°C.
-
Use a PPP-filled cuvette to set the 100% light transmission baseline (blank).
-
Pipette 300 µL of PRP into a cuvette with a magnetic stir bar. Place the cuvette in the heating block for at least 2 minutes.
-
Place the PRP cuvette into the measurement channel of the aggregometer and start stirring (e.g., 1200 rpm). Establish a stable baseline (0% aggregation).
-
To test the effect of this compound, pre-incubate the PRP with the desired concentration of this compound or vehicle control for a specified time.
-
Initiate aggregation by adding the chosen agonist (e.g., U46619 at 7 µmol/L, ADP at 5 µmol/L, or collagen at 2 µg/mL).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The results are expressed as the percentage of maximal platelet aggregation.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Terutroban Efficacy in Aspirin-Resistant Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Terutroban, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist, particularly in the context of aspirin-resistant experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for testing this compound in aspirin-resistant models?
Aspirin's antiplatelet effect is primarily mediated by the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1][2][3][4] However, some individuals exhibit "aspirin resistance," a phenomenon where aspirin (B1665792) does not adequately inhibit platelet function, leaving them at risk for thrombotic events.[5] The mechanisms of aspirin resistance are multifactorial and can include pathways that are independent of TXA2 synthesis. This compound directly antagonizes the TP receptor, the target for TXA2 and other prostanoids, offering a potential therapeutic alternative by blocking the final common pathway of TXA2-mediated platelet activation. Therefore, in aspirin-resistant models, where the TXA2 pathway may still be active or alternative ligands for the TP receptor are present, this compound is hypothesized to demonstrate superior efficacy.
Q2: My in vitro platelet aggregation assay with this compound shows inconsistent results. What are the potential causes?
Inconsistent results in platelet aggregation assays can arise from several factors:
-
Pre-analytical Variables:
-
Blood Collection Technique: Traumatic venipuncture can activate platelets. Use a 21-gauge or larger needle and discard the first few milliliters of blood.
-
Anticoagulant: Use 3.2% sodium citrate (B86180). The ratio of blood to anticoagulant is critical (typically 9:1).
-
Sample Handling: Process samples promptly (ideally within 2-4 hours of collection). Avoid excessive agitation and maintain a consistent temperature (room temperature is often recommended). Do not refrigerate samples.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifugation: Use a low-speed centrifugation (e.g., 200 x g for 15-20 minutes) to obtain PRP. Inconsistent centrifugation can lead to variable platelet counts.
-
Platelet Count: Standardize the platelet count in your PRP (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP) for consistency between experiments.
-
-
Reagent Preparation and Handling:
-
Agonist Concentration: Prepare fresh agonist solutions (e.g., U46619, a stable TXA2 analog) for each experiment. Use a concentration that induces a submaximal aggregation response to effectively measure inhibition.
-
This compound Solution: Ensure this compound is fully dissolved and used at the appropriate concentration. Prepare fresh dilutions for each experiment.
-
-
Instrument Calibration: Ensure the aggregometer is properly calibrated for 0% (PRP) and 100% (PPP) light transmission before each experiment.
Q3: I am not observing a dose-dependent effect of this compound on platelet aggregation. Why might this be?
Several factors could contribute to a lack of a clear dose-response relationship:
-
Concentration Range: The concentrations of this compound you are testing may be outside the dynamic range for your specific experimental conditions. Consider testing a wider range of concentrations, including lower and higher doses.
-
Agonist Concentration: If the concentration of the platelet agonist (e.g., U46619) is too high, it may overcome the inhibitory effect of lower doses of this compound, masking a dose-dependent effect. Try reducing the agonist concentration.
-
Incubation Time: Insufficient incubation time of platelets with this compound before adding the agonist may not allow for optimal receptor binding. Ensure a consistent and adequate pre-incubation period.
-
"Ceiling Effect": It's possible that even the lowest concentration of this compound you are using is already causing maximal or near-maximal inhibition of the TP receptor in your assay system.
Q4: How can I confirm that my experimental model is truly "aspirin-resistant"?
Demonstrating aspirin resistance in your model is crucial. This can be achieved by:
-
Functional Platelet Assays: Perform platelet aggregation studies using arachidonic acid (AA) as the agonist. In an aspirin-sensitive model, aspirin should significantly inhibit AA-induced aggregation. A lack of inhibition suggests resistance.
-
Biochemical Assays: Measure the levels of thromboxane B2 (TXB2), a stable metabolite of TXA2, in the supernatant of activated platelets. In aspirin-sensitive platelets, aspirin should markedly reduce TXB2 production.
-
Western Blot Analysis: While not a direct measure of resistance, you can confirm the presence of COX-1 in your platelet lysates.
Troubleshooting Guides
Guide 1: Troubleshooting Platelet Aggregation Assays
| Issue | Potential Cause | Recommended Solution |
| No or Low Platelet Aggregation Response to Agonist | 1. Inactive agonist. 2. Low platelet count in PRP. 3. Platelet refractoriness due to pre-activation during sample handling. 4. Incorrect instrument settings. | 1. Prepare fresh agonist solution. 2. Check platelet count and adjust if necessary. 3. Review blood collection and PRP preparation procedures to minimize platelet activation. 4. Verify instrument temperature (37°C) and stir speed. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Inconsistent timing of reagent addition. 3. Non-homogenous PRP sample. | 1. Calibrate pipettes and use proper pipetting technique. 2. Use a timer to ensure consistent incubation and recording times. 3. Gently mix the PRP tube before taking aliquots for each replicate. |
| Spontaneous Platelet Aggregation | 1. Platelet activation during blood collection or processing. 2. Contaminated reagents or glassware. | 1. Use a clean venipuncture technique and handle samples gently. 2. Use sterile, disposable plasticware and fresh, filtered buffers. |
| Incomplete Inhibition by this compound at High Concentrations | 1. Agonist concentration is too high. 2. Presence of alternative platelet activation pathways not mediated by the TP receptor. 3. Issues with this compound stock solution. | 1. Reduce the concentration of the platelet agonist. 2. Consider using other agonists to investigate different activation pathways. 3. Prepare a fresh stock solution of this compound and verify its concentration. |
Guide 2: Troubleshooting Western Blot for Platelet Signaling Proteins
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | 1. Insufficient protein loading. 2. Inefficient protein transfer. 3. Primary antibody concentration too low. 4. Inactive secondary antibody or substrate. | 1. Perform a protein quantification assay (e.g., BCA) and load a sufficient amount of protein (typically 20-30 µg for platelet lysates). 2. Check transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. 3. Increase the concentration of the primary antibody or incubate overnight at 4°C. 4. Use fresh secondary antibody and substrate. |
| High Background | 1. Insufficient blocking. 2. Primary or secondary antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA or non-fat milk). 2. Decrease the antibody concentrations. 3. Increase the number and duration of wash steps. |
| Non-specific Bands | 1. Primary antibody is not specific. 2. Protein degradation. | 1. Use a more specific antibody; check the manufacturer's datasheet for validation data. 2. Add protease inhibitors to your lysis buffer and keep samples on ice. |
Quantitative Data Summary
Table 1: Effect of this compound on Platelet Aggregation in Patients with a History of Ischemic Stroke
| Treatment Group | Mean Maximal Aggregation (%) Induced by U46619 (Day 10) |
| This compound (10 mg/day) | Almost completely inhibited |
| Aspirin (300 mg/day) | Not significantly inhibited |
| This compound (10 mg/day) + Aspirin (300 mg/day) | Almost completely inhibited |
| Clopidogrel (75 mg/day) + Aspirin (300 mg/day) | Not significantly inhibited |
Data adapted from a study investigating the antithrombotic activity of this compound.
Table 2: Dose-Dependent Inhibition of U46619-Induced Platelet Aggregation by this compound in Patients with Peripheral Arterial Disease
| This compound Dosage | Inhibition of Platelet Aggregation (%) vs. Placebo (Day 5) |
| 1 mg/day | Significant (p < 0.001) |
| 2.5 mg/day | Significant (p < 0.001) |
| 5 mg/day | Significant (p < 0.001) |
| 10 mg/day | Significant (p < 0.001) |
| 30 mg/day | Significant (p < 0.001) |
Data from the TAIPAD study.
Table 3: Comparison of this compound and Aspirin in the PERFORM Trial
| Outcome | This compound (30 mg/day) | Aspirin (100 mg/day) | Hazard Ratio (95% CI) |
| Primary Endpoint (Ischemic Stroke, MI, Vascular Death) | 11% | 11% | 1.02 (0.94–1.12) |
| Minor Bleeding | 12% | 11% | 1.11 (1.02–1.21) |
The PERFORM trial was prematurely stopped for futility as this compound did not show superiority over aspirin.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate tubes.
-
Light Transmission Aggregometer.
-
Platelet agonists: Arachidonic Acid (AA), U46619 (a stable TXA2 analog).
-
This compound.
-
Aspirin (for control experiments).
-
Phosphate Buffered Saline (PBS).
-
Pipettes and aggregometer cuvettes with stir bars.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant). c. Carefully transfer the PRP to a separate tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant). e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
3. Platelet Aggregation Assay: a. Pre-warm the aggregometer to 37°C. b. Pipette the required volume of PPP into a cuvette to set 100% light transmission (baseline). c. Pipette the same volume of PRP into another cuvette to set 0% light transmission. d. To a new cuvette containing a stir bar, add PRP and the desired concentration of this compound or vehicle control (PBS). e. Incubate the PRP with this compound for a specified time (e.g., 5-10 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., U46619 or AA) to the cuvette to induce aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis: a. The primary endpoint is the maximal platelet aggregation (%). b. Compare the maximal aggregation in the presence of different concentrations of this compound to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathways of aspirin and this compound action on platelets.
Caption: Experimental workflow for assessing this compound's efficacy.
Caption: Troubleshooting logic for inconsistent platelet aggregation results.
References
- 1. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Why the Terutroban PERFORM trial was stopped prematurely for futility
This technical support center provides detailed information for researchers, scientists, and drug development professionals on the premature termination of the Terutroban PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase III PERFORM trial for this compound stopped prematurely?
The PERFORM trial was stopped prematurely for futility.[1][2] This decision was based on a recommendation from the independent Data Monitoring Committee on October 12, 2009.[1] The committee concluded that the study was highly unlikely to demonstrate any significant benefit of this compound compared to aspirin (B1665792) for the secondary prevention of cerebrovascular and cardiovascular ischemic events.[1]
Q2: What were the specific futility criteria for the PERFORM trial?
The predefined futility criteria stipulated that the trial would be considered for termination if the observed hazard ratio (HR) for the primary endpoint was greater than 1 and the 95% confidence interval (CI) was greater than 0.93.[1] The interim analysis met these conditions, indicating that this compound was not performing better than aspirin and was unlikely to do so even if the trial continued.
Q3: What was the primary efficacy endpoint of the PERFORM trial?
The primary efficacy endpoint was a composite of major vascular events, including fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).
Q4: How did the outcomes for this compound compare to aspirin in the final analysis?
The final analysis showed no significant difference between the two treatment groups for the primary endpoint. The primary endpoint occurred in 11% of patients in both the this compound and aspirin groups, with a hazard ratio of 1.02 (95% CI 0.94–1.12). Furthermore, this compound did not demonstrate superiority in secondary or tertiary endpoints and was associated with a slight increase in minor bleeding events compared to aspirin (12% vs. 11%; HR 1.11, 95% CI 1.02–1.21).
Q5: What is the mechanism of action for this compound?
This compound is a selective antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. By blocking this receptor, it inhibits the actions of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The therapeutic goal was to reduce the risk of clot formation and ischemic events.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the PERFORM trial that led to its termination.
| Parameter | This compound | Aspirin | Hazard Ratio (95% CI) |
| Patients Analyzed | 9,556 | 9,544 | N/A |
| Mean Follow-up (months) | 28.3 | 28.3 | N/A |
| Primary Endpoint Events | 1,091 (11%) | 1,062 (11%) | 1.02 (0.94–1.12) |
| Minor Bleeding Events | 1,147 (12%) | 1,045 (11%) | 1.11 (1.02–1.21) |
Experimental Protocols
PERFORM Trial Methodology
The PERFORM study was a large-scale, international, randomized, double-blind, parallel-group Phase III clinical trial.
-
Objective: To compare the efficacy and safety of this compound versus aspirin for the secondary prevention of major vascular events in patients with recent cerebral ischemic events.
-
Patient Population: The trial enrolled patients who had experienced an ischemic stroke within the previous three months or a transient ischemic attack (TIA) within the previous eight days.
-
Randomization and Blinding: A total of 19,120 patients from 802 centers across 46 countries were randomized. Using a central interactive response system, patients were allocated in a 1:1 ratio to receive either this compound or aspirin. Both patients and investigators were masked to the treatment allocation.
-
Treatment Regimen:
-
This compound Group: Received 30 mg of this compound orally once daily.
-
Aspirin Group: Received 100 mg of aspirin orally once daily.
-
-
Statistical Analysis Plan: The trial was designed as an event-driven study to first test for non-inferiority of this compound to aspirin (with a non-inferiority margin of 1.05 for the HR), followed by a test for superiority. The Data Monitoring Committee conducted two interim efficacy analyses, with the second including a futility analysis. The intention-to-treat principle was used for the final analysis.
Visualizations
Signaling Pathway Diagram
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow of the prematurely stopped PERFORM clinical trial.
References
Improving the therapeutic window of Terutroban in preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Terutroban in preclinical studies. The information is designed to assist in optimizing experimental design and interpreting results to improve the therapeutic window of this selective thromboxane (B8750289) prostanoid (TP) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the thromboxane prostanoid (TP) receptor.[1][2] By blocking this receptor, it inhibits the actions of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2] This antagonistic action forms the basis of its antiplatelet and potential anti-atherosclerotic effects.[1][2]
Q2: What are the known downstream effects of TP receptor antagonism by this compound?
A2: Beyond its primary antiplatelet and antivasoconstrictive effects, preclinical studies suggest that this compound may have additional beneficial properties. These include preventing the development of aorta hyperplasia, reducing vascular fibrosis, and exhibiting anti-inflammatory effects.[1][3] It has also been shown to preserve endothelial function in animal models.[4]
Q3: Why was the PERFORM clinical trial for this compound stopped prematurely?
A3: The Phase III PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial was stopped because it could not be determined that this compound had a better effect than aspirin (B1665792) for the secondary prevention of acute thrombotic complications.[1] While it showed a similar rate of the primary endpoint, it did not demonstrate superiority over aspirin and was associated with a slight increase in minor bleedings.[5][6][7]
Q4: What are the implications of the PERFORM trial for preclinical studies?
A4: The results of the PERFORM trial highlight the narrow therapeutic window of this compound. In preclinical models, it is crucial to carefully design dose-response studies to identify a dose that provides efficacy (e.g., inhibition of thrombosis, reduction of atherosclerosis) without a significant increase in bleeding risk. Researchers should consider incorporating sensitive measures of bleeding (e.g., bleeding time assays) into their study designs.
Troubleshooting Guides
Formulation and Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in vehicle | Poor solubility of this compound in the chosen vehicle. | - this compound has low aqueous solubility. Consider using a co-solvent system. A recommended vehicle for oral gavage in rats is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For oil-based formulations, 10% DMSO in 90% corn oil can be used.[8] - If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8] - Prepare fresh formulations daily to minimize the risk of precipitation over time. |
| Inconsistent results between animals | Variability in oral absorption. | - Ensure consistent administration technique (e.g., gavage volume, speed of administration). - Consider the effect of food on absorption. While specific data for this compound is limited, for a similar compound, ramatroban (B1678793), a marked food effect on the rate of absorption was observed in rats.[9] Standardize the feeding schedule of the animals relative to dosing. |
In Vitro Experiment Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete inhibition of platelet aggregation in vitro | - Suboptimal concentration of this compound. - Issues with the platelet agonist. | - Confirm the IC50 of your this compound batch. The reported IC50 is 16.4 nM for inhibition of TP receptors.[8] - Ensure the agonist used is specific for the TP receptor, such as U46619, a stable TXA2 mimetic.[10] - Verify the concentration and activity of your agonist stock solution. |
| Variability in platelet aggregation assays | - Platelet activation during sample preparation. - Inconsistent platelet count. | - Use appropriate anticoagulants (e.g., sodium citrate) and handle blood samples gently to prevent premature platelet activation.[11] - Prepare platelet-rich plasma (PRP) promptly after blood collection.[12] - Adjust the platelet count in your PRP to a standardized concentration using platelet-poor plasma (PPP) to reduce inter-sample variability.[11] |
In Vivo Study Discrepancies
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of efficacy at a previously reported effective dose | - Differences in the animal model (strain, age, disease severity). - Insufficient drug exposure. | - Characterize the baseline pathology of your animal model. The severity of the disease can influence the required therapeutic dose. - Conduct a pilot dose-response study to determine the optimal dose for your specific model and endpoint. - Perform pharmacokinetic analysis to confirm that the administered dose achieves the desired plasma concentrations. |
| Unexpected increase in bleeding | - Dose is too high, leading to excessive platelet inhibition. - Concomitant factors in the animal model that increase bleeding risk (e.g., severe hypertension). | - Reduce the dose of this compound. - Carefully monitor for signs of bleeding (e.g., hematuria, gastrointestinal bleeding). - Consider a formal bleeding time assay to quantify the effect of this compound on hemostasis in your model.[6] |
| Discrepancy between in vitro potency and in vivo efficacy | Complex physiological interactions not captured in vitro. | - In vivo, other pathways can compensate for TP receptor blockade. - Consider the contribution of other pro-thrombotic factors in your disease model. - Evaluate multiple endpoints to get a comprehensive picture of this compound's effects (e.g., thrombus formation, vascular inflammation, and endothelial function). |
Quantitative Data from Preclinical Studies
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (TP Receptor Antagonism) | 16.4 nM | Not Specified | [8] |
Table 2: Preclinical Dosing and Effects of this compound in Rats
| Dose | Animal Model | Duration | Key Findings | Reference |
| 30 mg/kg/day (oral) | Spontaneously Hypertensive Stroke-Prone Rats (SHRSPs) | 6 weeks | - Prevented aortic media thickening. - Inhibited vascular cell proliferation and fibrosis. | [3] |
| 5 mg/kg/day and 30 mg/kg/day (oral) | Streptozotocin-induced diabetic rats | 3 months | - Protected retinal vascularity from ischemia. - Reduced platelet reactivity and markers of oxidative stress. | [13][14] |
| 30 mg/kg/day (oral) | Rat double subarachnoid hemorrhage model | 5 days | - Protected against blood-brain barrier disruption. - Exerted an anti-apoptotic effect and improved cerebral perfusion. | [11] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods for assessing platelet function.[11][12]
-
Blood Collection: Draw whole blood from the experimental animal into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 2500 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.
-
Add 50 µL of the test compound (this compound at various concentrations or vehicle control) and incubate for the desired time.
-
Add the platelet agonist (e.g., U46619, a stable TXA2 analog) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The instrument software will generate an aggregation curve.
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation).
Measurement of Aortic Media Thickness in Rats
This protocol is based on histological methods for assessing vascular remodeling.[15][16]
-
Tissue Collection and Fixation:
-
Euthanize the rat and carefully dissect the thoracic aorta.
-
Fix the aortic segment in 10% neutral buffered formalin for 24 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick cross-sections of the aorta using a microtome.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains for connective tissue (e.g., Masson's trichrome for collagen).
-
-
Imaging and Analysis:
-
Capture digital images of the stained aortic sections using a light microscope equipped with a camera.
-
Use image analysis software (e.g., ImageJ) to measure the thickness of the tunica media (the layer between the internal and external elastic laminae).
-
Take multiple measurements from different points around the circumference of each aortic section and average them to get a representative value for that animal.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [this compound and endothelial TP receptors in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and metabolism of the new thromboxane A2 receptor antagonist ramatroban in animals. 1st communication: absorption, concentrations in plasma, metabolism, and excretion after single administration to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, on retinal vascularity in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thoracic aorta thickness and histological changes with aging: an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Terutroban Technical Support Center: Navigating the Challenges of Clinical Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the limitations and experimental challenges encountered with Terutroban, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist. While showing promise in preclinical studies, its clinical translation has been hampered by a failure to demonstrate superiority over aspirin (B1665792). This resource aims to equip researchers with the necessary information to design robust experiments, interpret results accurately, and potentially unlock the full therapeutic potential of TP receptor antagonism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the thromboxane prostanoid (TP) receptor. By blocking this receptor, this compound inhibits the downstream signaling pathways that lead to platelet aggregation and vasoconstriction.[1][2][3] This targeted action was intended to provide antiplatelet effects for the secondary prevention of thrombotic events.[1]
Q2: Why did this compound fail to show superiority over aspirin in the PERFORM clinical trial?
The Phase III PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial was prematurely stopped because this compound did not demonstrate superiority over aspirin in preventing major vascular events in patients with a history of ischemic stroke or transient ischemic attack.[1] The primary endpoint, a composite of ischemic stroke, myocardial infarction, or other vascular death, occurred at similar rates in both the this compound and aspirin groups.[4][5] Additionally, this compound was associated with a slight, but statistically significant, increase in minor bleeding events compared to aspirin.[4][5]
Q3: What are the key differences in the mechanisms of action between this compound and aspirin?
Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2.[6] In contrast, this compound is a competitive antagonist of the TP receptor, meaning it blocks the receptor from being activated by TXA2 and other prostanoids.[6] Theoretically, this more downstream inhibition by this compound could offer advantages by not interfering with the production of other beneficial prostaglandins, a known side effect of aspirin.[6]
Troubleshooting Experimental Assays
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Problem: Inconsistent results in platelet aggregation assays.
-
Possible Cause 1: Suboptimal this compound Formulation. this compound is a lipophilic molecule and may precipitate in aqueous buffers if not prepared correctly.
-
Solution: Prepare a stock solution of this compound in an organic solvent such as DMSO. For the final assay concentration, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. It is crucial to sonicate or vortex the solution thoroughly after dilution into the aqueous assay buffer to ensure complete dissolution.
-
-
Possible Cause 2: Variability in Platelet Preparation. Platelet-rich plasma (PRP) quality can vary significantly between donors and even between different preparations from the same donor.
-
Solution: Standardize your PRP preparation protocol. This includes using a consistent anticoagulant (e.g., 3.2% sodium citrate), centrifugation speed and time, and allowing the PRP to rest for a standardized period before use.[7]
-
-
Possible Cause 3: Agonist Concentration. The concentration of the platelet agonist used (e.g., U46619, a stable TXA2 analog) is critical for observing a consistent inhibitory effect of this compound.
-
Solution: Perform a dose-response curve for the agonist to determine the EC50 (the concentration that produces 50% of the maximal response). For inhibition studies with this compound, use an agonist concentration at or near the EC80 to provide a sufficient window for observing inhibition.
-
Problem: Suspected off-target effects in cell-based assays.
-
Possible Cause: Cross-reactivity with other prostanoid receptors. Although this compound is reported to be a selective TP receptor antagonist, at high concentrations, it may interact with other related G protein-coupled receptors (GPCRs).
-
Solution: To confirm the observed effect is TP receptor-mediated, use a rescue experiment. After treating the cells with this compound, add a high concentration of a TP receptor agonist (e.g., U46619). If the effect of this compound is reversed, it is likely mediated through the TP receptor. Additionally, consider using cell lines that do not express the TP receptor as a negative control.
-
In Vivo Assays
Problem: Discrepancy between preclinical efficacy and clinical trial results.
-
Possible Cause 1: Species-specific differences in metabolism and pharmacokinetics. The metabolic profile and half-life of this compound may differ between animal models and humans.
-
Solution: When designing preclinical studies, carefully consider the choice of animal model. Spontaneously hypertensive stroke-prone rats (SHRSP) have been used to model cerebrovascular events.[1] It is essential to perform detailed pharmacokinetic studies in the chosen animal model to ensure that the dosing regimen achieves plasma concentrations comparable to those observed in human clinical trials.
-
-
Possible Cause 2: Differences in the underlying pathology between animal models and human disease. Animal models may not fully recapitulate the complexity of human atherothrombotic disease.
-
Solution: Acknowledge the limitations of the animal model in the interpretation of the results. Whenever possible, use multiple animal models that represent different aspects of the disease to increase the translational relevance of the findings.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound vs. Aspirin
| Parameter | Animal Model | This compound Dose | Aspirin Dose | Outcome | Reference |
| Survival Rate | Spontaneously Hypertensive Stroke-Prone Rats | 30 mg/kg/day | 60 mg/kg/day | This compound significantly increased survival compared to vehicle and was superior to aspirin. | [1] |
| Brain Lesion Occurrence | Spontaneously Hypertensive Stroke-Prone Rats | 30 mg/kg/day | 60 mg/kg/day | This compound significantly delayed the occurrence of brain lesions compared to vehicle and was superior to aspirin. | [1] |
| Thrombus Formation | Ex vivo model in patients | 10 mg/day | 300 mg/day | This compound showed a 58% reduction in dense thrombus surface, which was significantly better than aspirin. | [8] |
Table 2: Clinical Efficacy of this compound vs. Aspirin (PERFORM Trial)
| Endpoint | This compound (30 mg/day) | Aspirin (100 mg/day) | Hazard Ratio (95% CI) | p-value | Reference |
| Primary Composite Endpoint | 11.4% | 11.1% | 1.02 (0.94 - 1.12) | Not Significant | [4][5] |
| Ischemic Stroke (Fatal or Non-fatal) | 7.9% | 7.9% | 1.00 (0.90 - 1.11) | Not Significant | [4] |
| Myocardial Infarction (Fatal or Non-fatal) | 1.5% | 1.4% | 1.08 (0.84 - 1.38) | Not Significant | [4] |
| Other Vascular Death | 2.0% | 1.8% | 1.11 (0.90 - 1.37) | Not Significant | [4] |
| Safety Endpoint | |||||
| Minor Bleeding | 12.0% | 11.0% | 1.11 (1.02 - 1.21) | <0.05 | [4][5] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard methods used in the evaluation of antiplatelet agents.[7]
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP. c. Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube. d. Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Aggregation Measurement: a. Pre-warm the PRP to 37°C in a light transmission aggregometer. b. Add a small volume of this compound (dissolved in DMSO and then diluted in an appropriate buffer) or vehicle control to the PRP and incubate for 2-5 minutes. c. Initiate platelet aggregation by adding a pre-determined concentration of a TP receptor agonist (e.g., U46619). d. Monitor the change in light transmission for 5-10 minutes to measure the extent of platelet aggregation.
In Vivo Animal Study: Stroke-Prone Rat Model
This protocol is based on a study investigating the efficacy of this compound in a model of cerebrovascular disease.[1]
1. Animal Model: a. Use male spontaneously hypertensive stroke-prone rats (SHRSP). b. Induce a stroke-prone state by providing a high-salt diet.
2. Treatment: a. Administer this compound (e.g., 30 mg/kg/day), aspirin (e.g., 60 mg/kg/day), or vehicle control orally via gavage once daily. b. Continue treatment for a pre-determined period (e.g., several weeks).
3. Efficacy Endpoints: a. Monitor survival rates daily. b. Periodically assess for the presence and progression of brain lesions using magnetic resonance imaging (MRI). c. Measure proteinuria as an indicator of end-organ damage.
Visualizations
Thromboxane A2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Thromboxane A2 (TXA2) to its receptor (TP), and the point of inhibition by this compound.
Caption: Thromboxane A2 signaling pathway and this compound's mechanism of action.
Experimental Workflow: Platelet Aggregation Assay
This diagram outlines the key steps in performing a light transmission aggregometry experiment to assess the effect of this compound.
References
- 1. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane-prostaglandin receptor antagonist, this compound, prevents neurovascular events after subarachnoid haemorrhage: a nanoSPECT study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane–prostaglandin receptor antagonist, this compound, prevents neurovascular events after subarachnoid haemorrhage: a nanoSPECT study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medindia.net [medindia.net]
- 5. researchgate.net [researchgate.net]
- 6. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of the thromboxane prostaglandin receptor antagonist this compound on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Terutroban vs. Aspirin for Secondary Stroke Prevention: A Comparative Guide
An objective analysis of two antiplatelet agents for the secondary prevention of ischemic stroke, supported by clinical trial data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
Aspirin (B1665792) has long been the cornerstone of secondary stroke prevention. Terutroban, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist, was developed as a novel antiplatelet agent with a distinct mechanism of action. The landmark Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack (PERFORM) trial provided a head-to-head comparison of this compound and aspirin.[1][2][3][4] This guide synthesizes the findings from the PERFORM trial and other relevant studies to provide a comprehensive comparison of these two agents.
Mechanism of Action
The antiplatelet effects of this compound and aspirin are achieved through different pathways.
This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][5][6][7] By blocking this receptor, this compound inhibits platelet aggregation and vasoconstriction induced by TXA2.[1][6][7] Experimental studies have also suggested that this compound may have beneficial effects on endothelial function and may retard the progression of atherosclerosis.[1][8][9]
Aspirin , on the other hand, irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme.[10][11][12] This action blocks the production of TXA2 from arachidonic acid, thereby reducing platelet aggregation.[10][11][12][13][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. No Advantage for this compound in Secondary Stroke Prevention [medscape.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. karger.com [karger.com]
- 6. youtube.com [youtube.com]
- 7. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redheracles.net [redheracles.net]
- 9. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Aspirin to Prevent Heart Attack and Stroke [myhealth.alberta.ca]
- 14. stroke.org [stroke.org]
Comparative Efficacy of Terutroban and Clopidogrel in Antithrombotic Therapy: A Guide for Researchers
This guide provides a detailed comparison of Terutroban and clopidogrel (B1663587), two antiplatelet agents with distinct mechanisms of action, for researchers, scientists, and drug development professionals. The following sections objectively evaluate their performance based on available experimental data, outline their pharmacological profiles, and detail the methodologies of key comparative studies.
Introduction
Thrombotic events, such as ischemic stroke and myocardial infarction, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment. This guide focuses on two notable antiplatelet agents: this compound, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist, and clopidogrel, a P2Y12 receptor inhibitor. While clopidogrel is a widely established therapy, this compound was developed as a potential alternative with a different mechanism of action.
Mechanism of Action
The antithrombotic effects of this compound and clopidogrel are achieved through the modulation of different signaling pathways involved in platelet activation and aggregation.
This compound: As a selective antagonist of the thromboxane A2 (TXA2) receptor, this compound competitively blocks the binding of TXA2 to its receptor on the surface of platelets.[1][2] This action prevents the downstream signaling cascade that leads to platelet shape change, degranulation, and aggregation.[1] Beyond its antiplatelet effects, this compound has been shown to inhibit vasoconstriction and may have beneficial effects on atherogenesis and endothelial dysfunction.[1][3][4]
Clopidogrel: Clopidogrel is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C19.[5][6][7][8] Its active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets.[5][6][7][8] This irreversible inhibition prevents ADP from binding to its receptor, thereby blocking the activation of the glycoprotein (B1211001) IIb/IIIa receptor complex and ultimately inhibiting platelet aggregation.[5][8]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound and clopidogrel are limited. The majority of the clinical data for this compound comes from the PERFORM trial, which compared it to aspirin (B1665792). However, some smaller studies have provided insights into their comparative antithrombotic effects.
The PERFORM Trial (this compound vs. Aspirin)
The "Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack" (PERFORM) trial was a large, randomized, double-blind study that compared the efficacy and safety of this compound (30 mg/day) with aspirin (100 mg/day) for the secondary prevention of ischemic stroke or transient ischemic attack (TIA).[9][10] The trial was prematurely stopped due to futility, as this compound was not found to be superior to aspirin.[1][9][10]
| Endpoint | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (95% CI) |
| Primary Composite Endpoint | 11% (1091 patients) | 11% (1062 patients) | 1.02 (0.94-1.12)[10][11][12] |
| Minor Bleeding | 12% (1147 patients) | 11% (1045 patients) | 1.11 (1.02-1.21)[10][12] |
| Primary Composite Endpoint: Fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).[10][11] |
Direct Comparative Study (Ex Vivo Thrombosis)
A smaller double-blind, parallel-group study provided a more direct comparison of the antithrombotic activities of this compound and clopidogrel in combination with aspirin.[13][14] This study included patients with a recent cerebral ischemic event and/or carotid stenosis.
| Treatment Group (10 days) | Mean Decrease in Dense Thrombus Surface | p-value vs. Aspirin |
| This compound (10 mg/day) | 58% | < 0.01[13][14] |
| Aspirin (300 mg/day) | No significant change | - |
| This compound (10 mg/day) + Aspirin (300 mg/day) | 63% | < 0.01[13][14] |
| Clopidogrel (75 mg/day) + Aspirin (300 mg/day) | 61% | < 0.05[13][14] |
In this ex vivo model, this compound demonstrated a superior antithrombotic activity to aspirin and a similar level of activity to the combination of clopidogrel and aspirin.[13][14]
Experimental Protocols
PERFORM Trial Methodology
-
Study Design: A randomized, double-blind, parallel-group, international, multicenter trial.[9][10]
-
Patient Population: Over 19,000 patients aged 55 years or older who had a noncardioembolic ischemic stroke within the previous 3 months or a TIA within the previous 8 days.[9][10]
-
Intervention: Patients were randomly assigned to receive either 30 mg of this compound daily or 100 mg of aspirin daily.[9][10]
-
Primary Endpoint: A composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).[10][11]
-
Statistical Analysis: A sequential analysis of non-inferiority followed by an analysis of superiority was planned. The trial was stopped for futility based on the recommendation of the Data Monitoring Committee.[10]
Ex Vivo Thrombosis Study Methodology
-
Study Design: A double-blind, parallel-group, 10-day study.[13][14]
-
Patient Population: 48 patients with a recent cerebral ischemic event and/or carotid stenosis.[14]
-
Intervention Groups:
-
This compound 10 mg/day (n=13)
-
Aspirin 300 mg/day (n=12)
-
This compound 10 mg/day + Aspirin 300 mg/day (n=11)
-
Clopidogrel 75 mg/day + Aspirin 300 mg/day (n=12)[14]
-
-
Primary Measurement: Ex vivo thrombosis was assessed using a model that measured the cross-sectional surface of dense thrombus formation.[13][14]
-
Additional Measurements: Platelet aggregation in platelet-rich plasma and plasma biomarkers of endothelial/platelet activation were also evaluated.[14]
-
Timeline: Measurements were taken at baseline (day 0) and after 10 days of treatment.[13]
Summary and Conclusion
This compound and clopidogrel represent two distinct approaches to antiplatelet therapy. Clopidogrel, an irreversible P2Y12 inhibitor, is a well-established agent in the secondary prevention of thrombotic events.[15][16][17][18] this compound, a selective TP receptor antagonist, offered a novel mechanism of action with potential benefits beyond antiplatelet effects.[1][3][19]
However, the large-scale PERFORM trial did not demonstrate the superiority of this compound over aspirin for secondary stroke prevention.[9][10] In contrast, a smaller, direct comparative study suggested that this compound's antithrombotic activity was superior to that of aspirin and comparable to the combination of clopidogrel and aspirin in an ex vivo model.[13][14]
For researchers and drug development professionals, the journey of this compound underscores the challenges of translating promising preclinical and mechanistic data into clinical superiority. The distinct signaling pathways of these two agents continue to be valuable targets for the development of new antithrombotic therapies. Future research may explore the potential of TP receptor antagonists in specific patient populations or in combination with other antiplatelet agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Clopidogrel besylate? [synapse.patsnap.com]
- 9. medscape.com [medscape.com]
- 10. This compound versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redheracles.net [redheracles.net]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. Effect of the thromboxane prostaglandin receptor antagonist this compound on arterial thrombogenesis after repeated administration in patients treated for the prevention of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Antiplatelets in secondary stroke prevention: should clopidogrel be the first choice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. uspharmacist.com [uspharmacist.com]
- 19. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Terutroban and Other Thromboxane Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thromboxane (B8750289) prostanoid (TP) receptor antagonist Terutroban with other notable agents in its class, namely Ramatroban and Seratrodast. The information presented is collated from a range of preclinical and clinical studies to facilitate a comprehensive understanding of their relative pharmacological profiles and therapeutic potential. This document is intended for an audience with a professional background in biomedical research and drug development.
Introduction to Thromboxane Receptor Antagonism
Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a pivotal role in hemostasis and thrombosis.[1] Synthesized from arachidonic acid, TXA2 exerts its effects by binding to the G-protein coupled thromboxane prostanoid (TP) receptor.[1][2] Activation of the TP receptor on platelets leads to aggregation and degranulation, while its activation on vascular smooth muscle cells induces vasoconstriction.[1][2] Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention of thrombotic events and the management of cardiovascular diseases. TP receptor antagonists offer a theoretical advantage over cyclooxygenase inhibitors like aspirin (B1665792) by blocking the effects of all ligands of the TP receptor, including prostaglandin (B15479496) endoperoxides and isoprostanes, not just TXA2.
This guide focuses on a head-to-head comparison of this compound, a selective TP receptor antagonist, with two other prominent TP receptor antagonists, Ramatroban and Seratrodast, which have been investigated for different therapeutic indications.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound, Ramatroban, and Seratrodast, focusing on their in vitro potency and key clinical trial outcomes. It is important to note that the data are compiled from different studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of TP Receptor Antagonists
| Compound | Parameter | Species | Value | Reference |
| This compound | IC50 (U46619-induced platelet aggregation) | Human | 16.4 nM | |
| Ramatroban | pA2 (U46619-induced platelet aggregation) | Human | ~7.0-8.5 | |
| Seratrodast | IC50 (Ferroptosis inhibition) | Mouse | 4.5 µM |
Note: Direct comparative IC50 or pA2 values from a single head-to-head study were not available in the public domain. The provided values are from individual studies and should be considered in that context.
Table 2: Summary of Key Clinical Trial Outcomes
| Compound | Study | Indication | Comparator | Key Outcomes | Reference |
| This compound | PERFORM | Secondary prevention of ischemic stroke | Aspirin (100 mg/day) | No significant difference in the primary endpoint (composite of fatal/non-fatal ischemic stroke, MI, or other vascular death). Hazard Ratio: 1.02 (95% CI 0.94-1.12). | |
| Ramatroban | Clinical Trials | Allergic Rhinitis | N/A | Significant improvement in nasal obstruction and other symptoms of allergic rhinitis. | |
| Seratrodast | Comparative Clinical Trial | Mild to moderate asthma | Montelukast (10 mg/day) | Seratrodast (80 mg/day) showed significantly greater improvement in Peak Expiratory Flow (PEF) and reduction in sputum Eosinophil Cationic Protein (ECP) and albumin levels. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and critical evaluation of the presented data.
Protocol 1: Determination of Antagonist Potency (pA2) by Platelet Aggregation Assay
This protocol outlines a standard method for determining the potency of a TP receptor antagonist by measuring its ability to inhibit agonist-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Whole blood is drawn from healthy, consenting donors who have abstained from non-steroidal anti-inflammatory drugs for at least two weeks.
- Blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
- The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.
2. Platelet Aggregation Measurement:
- Platelet aggregation is monitored using a light transmission aggregometer.
- Aliquots of PRP are pre-warmed to 37°C in the aggregometer cuvettes with continuous stirring.
- The TP receptor antagonist of interest (e.g., this compound, Ramatroban) is added to the PRP at various concentrations and incubated for a defined period (e.g., 5 minutes) to allow for receptor binding.
- Platelet aggregation is then induced by the addition of a TP receptor agonist, typically a stable TXA2 mimetic such as U46619.
- The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
3. Data Analysis:
- The inhibitory effect of the antagonist is quantified by measuring the reduction in the maximum aggregation response at each concentration.
- The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated using a Schild plot analysis. A higher pA2 value indicates a more potent antagonist.
Protocol 2: Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a TP receptor antagonist to its target receptor using a radioligand.
1. Membrane Preparation:
- Cell membranes expressing the TP receptor are prepared from a suitable source, such as transfected cell lines (e.g., HEK293 cells) or platelets.
- The cells or platelets are homogenized in an ice-cold buffer and then subjected to differential centrifugation to isolate the membrane fraction.
- The final membrane pellet is resuspended in a binding buffer, and the protein concentration is determined.
2. Binding Assay:
- The assay is performed in a multi-well plate format.
- A constant concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor antagonist (e.g., this compound).
- Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist.
- The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
3. Separation and Quantification:
- The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
- The Ki (inhibition constant), which reflects the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Thromboxane Prostanoid (TP) Receptor Signaling Pathway.
Experimental Workflow Diagram
References
Terutroban Efficacy in Secondary Stroke Prevention: A Subgroup Analysis of the PERFORM Trial
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Terutroban versus aspirin (B1665792) for the secondary prevention of ischemic events, based on the findings of the landmark Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack (PERFORM) trial. The PERFORM study was a large-scale, international, multicenter, randomized, double-blind, parallel-group trial designed to assess the superiority of the thromboxane-prostaglandin receptor antagonist this compound over aspirin. While the trial was ultimately stopped prematurely for futility, a detailed examination of its methodology and results, including subgroup analyses, offers valuable insights for the scientific community.
I. Comparative Efficacy: this compound vs. Aspirin
The PERFORM trial did not demonstrate the superiority of this compound over aspirin in the secondary prevention of a composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death. The primary endpoint occurred in 11% of patients in both the this compound and aspirin groups.
Table 1: Overall Efficacy and Safety Outcomes of the PERFORM Trial
| Outcome Measure | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (95% CI) |
| Primary Efficacy Endpoint | 1091 (11%) | 1062 (11%) | 1.02 (0.94–1.12) |
| Safety Endpoints | |||
| Minor Bleedings | 1147 (12%) | 1045 (11%) | 1.11 (1.02–1.21) |
II. Subgroup Analysis of this compound Efficacy
A key aspect of the PERFORM trial was the prespecified analysis of the primary efficacy endpoint across various patient subgroups. These analyses aimed to identify specific populations that might derive a differential benefit from this compound compared to aspirin.
However, the detailed quantitative data from these prespecified subgroup analyses were not made available in the primary publication or its supplementary materials. The investigators reported that the analysis of the primary composite endpoint in these subgroups showed no significant differences in the efficacy of this compound compared to aspirin.[1] This lack of a differential effect was observed across subgroups defined by:
-
Age
-
Sex
-
Qualifying event (ischemic stroke or transient ischemic attack)
-
History of diabetes
-
Coronary artery disease
-
Hypertension
-
Use of statins or ACE inhibitors at baseline
One publication noted that this compound was significantly better in the small subgroup of patients who had experienced a stroke prior to the qualifying event for the trial.[2] However, this finding was not a prespecified primary or secondary endpoint and should be interpreted with caution.
III. Experimental Protocols
A comprehensive understanding of the trial's methodology is essential for interpreting its findings.
A. Study Design
The PERFORM study was a multicenter, randomized, double-blind, parallel-group superiority trial conducted in 802 centers across 46 countries.[1]
B. Patient Population
The trial enrolled patients aged 55 years or older who had experienced a non-cardioembolic ischemic stroke within the previous three months or a transient ischemic attack (TIA) within the previous eight days.
C. Interventions
Participants were randomly assigned in a 1:1 ratio to receive either:
-
This compound: 30 mg once daily
-
Aspirin: 100 mg once daily
D. Endpoints
-
Primary Efficacy Endpoint: A composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).
-
Secondary and Tertiary Efficacy Endpoints: Included various combinations of vascular events and death.
-
Safety Endpoint: Primarily focused on the incidence of bleeding events.
E. Statistical Analysis
The trial was designed as an event-driven study with a planned sequential statistical analysis of non-inferiority followed by an analysis of superiority. The analysis was conducted on an intention-to-treat basis. The study was stopped prematurely based on the recommendation of the Data Monitoring Committee due to futility, as it was determined that this compound was unlikely to show superiority over aspirin.[1]
IV. Visualizing the Mechanisms and Workflow
A. This compound's Signaling Pathway
This compound is a selective antagonist of the thromboxane (B8750289) A2 (TXA2) receptor. By blocking this receptor, this compound inhibits platelet aggregation and vasoconstriction, which are key processes in the pathophysiology of thrombotic events.
References
- 1. Thromboxane–prostaglandin receptor antagonist, this compound, prevents neurovascular events after subarachnoid haemorrhage: a nanoSPECT study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Terutroban and Aspirin: A Comparative Analysis of a Novel Thromboxane Receptor Antagonist and a Cyclooxygenase Inhibitor on Bleeding Time
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of terutroban and aspirin (B1665792), focusing on their effects on bleeding time and underlying mechanisms of action. The information is supported by experimental data from clinical trials to aid in the evaluation of these antiplatelet agents.
This compound, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist, and aspirin, a well-established cyclooxygenase (COX) inhibitor, represent two distinct approaches to antiplatelet therapy. While both aim to prevent thrombotic events, their mechanisms of action and, consequently, their effects on hemostasis, including bleeding time, differ. This guide synthesizes available data to draw a comparative picture of their performance.
Mechanism of Action: Two Different Gates to Platelet Inhibition
Aspirin's antiplatelet effect is achieved through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist and vasoconstrictor. By preventing TXA2 synthesis, aspirin effectively reduces platelet aggregation for the lifespan of the platelet.
This compound, in contrast, acts downstream in the same pathway. It selectively and competitively antagonizes the thromboxane A2 receptor (TP receptor). This means that even though TXA2 may still be produced, it cannot bind to its receptor on platelets to initiate the signaling cascade that leads to aggregation and activation.
Comparative Efficacy on Bleeding Time: An Indirect Assessment
Direct, head-to-head clinical trials comparing the effect of this compound and aspirin on standardized bleeding time are limited. However, data from separate studies provide insights into their individual effects.
A study involving patients at high cardiovascular risk receiving daily aspirin (300 mg) investigated the add-on effect of this compound at various doses (2.5, 5, and 10 mg/day)[1]. In this study, the bleeding time on day 14 was reported to be similar across all treatment groups, including the placebo group (which was on a background of aspirin). One patient in the 5 mg/day this compound group experienced an increase in bleeding time to 15 minutes, which returned to a normal value of 5 minutes after 35 days[1]. It is important to note that this study did not evaluate this compound as a monotherapy against an aspirin-only or placebo group.
Conversely, the effect of aspirin on bleeding time is well-documented. One study demonstrated that aspirin administered at a dose of 750 mg three times a day for five days resulted in a 61% increase in template bleeding time compared to placebo[2]. Another study reported a mean prolongation of bleeding time of 2.1 minutes following a single 325 mg dose of aspirin[3].
The landmark PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial, a large-scale, randomized, double-blind study, compared this compound (30 mg/day) with aspirin (100 mg/day) for the secondary prevention of ischemic events. While this trial did not measure standardized bleeding time, it reported on clinical bleeding events. The results showed a slight but statistically significant increase in minor bleedings with this compound compared to aspirin (12% vs. 11%)[1]. There were no significant differences in major or life-threatening bleeding events between the two groups.
| Parameter | This compound (with Aspirin background) | Aspirin (various studies) | Direct Comparison (PERFORM Trial) |
| Standardized Bleeding Time | Similar to aspirin-only group in one study. One case of prolonged bleeding time reported. | Increased by 61% vs. placebo in one study. Mean prolongation of 2.1 min in another study. | Not measured. |
| Minor Bleeding Events | Not directly assessed as monotherapy. | Not applicable. | Slightly higher incidence with this compound (12% vs 11%). |
| Major Bleeding Events | Not directly assessed as monotherapy. | Not applicable. | No significant difference. |
Platelet Aggregation Studies: A Surrogate for Antiplatelet Efficacy
In the absence of extensive direct bleeding time comparisons, ex vivo platelet aggregation studies offer valuable insights into the antiplatelet potency of this compound and aspirin.
The TAIPAD (Thromboxane Antagonism in Peripheral Arterial Disease) study, a double-blind, randomized controlled trial, compared the effects of five different daily doses of this compound (1, 2.5, 5, 10, and 30 mg) with aspirin (75 mg) and placebo on platelet aggregation in patients with peripheral arterial disease. The study found that this compound at doses of 5, 10, and 30 mg per day was at least as effective as 75 mg of aspirin in inhibiting platelet aggregation induced by arachidonic acid, collagen, and adenosine (B11128) diphosphate (B83284) (ADP).
Another study in patients treated for the prevention of ischemic stroke showed that this compound (10 mg/day) demonstrated a superior antithrombotic activity compared to aspirin (300 mg/day) and was similar to the combination of clopidogrel (B1663587) and aspirin.
Experimental Protocols
Bleeding Time Measurement (Ivy Nelson Method with Simplate® 1R device)
-
A blood pressure cuff is placed on the upper arm and inflated to 40 mmHg.
-
A standardized incision is made on the volar surface of the forearm using a Simplate® 1R device.
-
The time from the incision until the cessation of bleeding is recorded.
-
Blood is blotted with filter paper at 30-second intervals without disturbing the wound.
Ex vivo Platelet Aggregation (as per the TAIPAD study)
-
Whole blood samples are collected from patients.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Platelet aggregation is induced in the PRP by adding specific agonists: arachidonic acid, collagen, and ADP.
-
The change in light transmittance through the PRP is measured over time using an aggregometer to quantify the extent of platelet aggregation.
Conclusion
Based on the available evidence, both this compound and aspirin are effective antiplatelet agents, albeit with different mechanisms of action. Direct comparative data on standardized bleeding time is scarce. The PERFORM trial indicated a slightly higher rate of minor bleeding with this compound compared to aspirin, with no difference in major bleeding events. Platelet aggregation studies suggest that this compound, at certain doses, is at least as effective as aspirin in inhibiting platelet function.
The choice between these agents in a clinical setting would depend on a comprehensive evaluation of a patient's thrombotic and bleeding risks, as well as other clinical factors. The findings from the PERFORM trial, where this compound did not show superiority over aspirin in preventing major vascular events, have positioned aspirin as the continued standard of care for secondary stroke prevention due to its established efficacy, safety profile, and low cost. Further research with direct, standardized bleeding time comparisons would be beneficial for a more complete understanding of the hemostatic effects of this compound relative to aspirin.
References
- 1. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The bleeding time response to aspirin. Identifying the hyperresponder - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Terutroban and Picotamide on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two antiplatelet agents, Terutroban and picotamide (B163162), focusing on their effects on platelet function. The information presented is curated from peer-reviewed scientific literature to assist researchers and drug development professionals in understanding the distinct mechanisms and potencies of these two compounds.
Introduction: Targeting the Thromboxane (B8750289) Pathway
Platelet activation and aggregation play a pivotal role in hemostasis and thrombosis. A key mediator in this process is thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. Both this compound and picotamide are designed to interfere with the TXA2 signaling pathway, albeit through different mechanisms.
This compound is a selective antagonist of the thromboxane prostanoid (TP) receptor. By competitively blocking this receptor, it prevents TXA2 and other prostanoid endoperoxides from binding and initiating the signaling cascade that leads to platelet activation and aggregation.
Picotamide , in contrast, exhibits a dual mechanism of action. It acts as both an inhibitor of thromboxane synthase, the enzyme responsible for the synthesis of TXA2 from its precursor prostaglandin (B15479496) H2 (PGH2), and as an antagonist of the TP receptor.[1][2] This dual action suggests a more comprehensive blockade of the thromboxane pathway.
Mechanism of Action: A Visual Comparison
The distinct mechanisms of this compound and picotamide within the arachidonic acid cascade are illustrated below.
Quantitative Comparison of In Vitro Platelet Inhibition
Direct head-to-head in vitro studies comparing the IC50 values of this compound and picotamide are limited in the public domain. However, data from separate studies provide insights into their respective potencies.
| Drug | Agonist | Concentration | % Inhibition of Platelet Aggregation | Reference |
| This compound | U46619 | 2.5, 5, 10 mg (in vivo) | Almost complete inhibition (<20% residual aggregation) | [3] |
| This compound | U46619 | 10 mg/day (in vivo) | >96% inhibition | [4] |
| This compound | Arachidonic Acid, Collagen, ADP | 5, 10, 30 mg (in vivo) | At least as effective as aspirin | [5] |
| Picotamide | ADP, Arachidonic Acid, Collagen, U46619 | 0.5 mmol/L | Significant inhibition | |
| Picotamide | Collagen | 450 mg/day (in vivo) | Significant reduction | |
| Picotamide | ADP, Arachidonic Acid, Collagen | Micromolar concentrations | Significant inhibition |
Note: The data for this compound is primarily from ex vivo analysis following in vivo administration, while the data for picotamide includes more in vitro findings. Direct comparison of concentrations is therefore challenging.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is a widely used method to assess platelet function in vitro.
Detailed Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is determined and, if necessary, adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation with Inhibitors: PRP is pre-incubated with varying concentrations of this compound, picotamide, or a vehicle control for a specified period at 37°C.
-
Initiation of Aggregation: A platelet agonist (e.g., arachidonic acid, collagen, ADP, or the TXA2 analog U46619) is added to the PRP to induce aggregation.
-
Measurement: Platelet aggregation is measured as an increase in light transmission through the PRP sample using a light transmission aggregometer. The results are recorded over time.
-
Data Analysis: The maximum percentage of aggregation is determined and compared to the control to calculate the percentage of inhibition for each drug concentration.
Thromboxane B2 (TXB2) Production Assay
This assay quantifies the synthesis of TXA2 by measuring its stable, inactive metabolite, TXB2.
Detailed Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared as described in the aggregation assay protocol.
-
Incubation and Stimulation: Platelets are pre-incubated with this compound, picotamide, or a vehicle control. Subsequently, a platelet agonist (e.g., arachidonic acid or collagen) is added to stimulate TXA2 production.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by adding a solution like indomethacin (B1671933) to inhibit further cyclooxygenase activity and by placing the samples on ice.
-
Sample Processing: The platelet suspension is centrifuged at a high speed to pellet the platelets, and the supernatant is collected.
-
TXB2 Measurement: The concentration of TXB2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by other methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The amount of TXB2 produced in the presence of the inhibitors is compared to the control to determine the extent of inhibition of TXA2 synthesis.
Discussion and Conclusion
Both this compound and picotamide effectively inhibit platelet function by targeting the thromboxane pathway. This compound's selective antagonism of the TP receptor provides a focused inhibition of TXA2-mediated signaling. In contrast, picotamide's dual action of inhibiting TXA2 synthesis and blocking the TP receptor offers a broader and potentially more comprehensive blockade of this prothrombotic pathway.
The available data indicates that both drugs are potent inhibitors of platelet aggregation. This compound has demonstrated near-complete inhibition of U46619-induced aggregation in ex vivo studies. Picotamide has been shown to be effective at micromolar concentrations in vitro against a range of agonists.
The choice between these two agents in a research or drug development context may depend on the specific scientific question being addressed. This compound is a valuable tool for isolating the effects of TP receptor blockade, while picotamide can be used to investigate the consequences of a more complete shutdown of the thromboxane pathway.
Further head-to-head in vitro studies are warranted to definitively establish the comparative potency (e.g., IC50 values) of this compound and picotamide under identical experimental conditions. Such studies would provide a more precise quantitative comparison and further elucidate the subtle differences in their antiplatelet profiles.
References
- 1. What is Picotamide used for? [synapse.patsnap.com]
- 2. Picotamide - Wikipedia [en.wikipedia.org]
- 3. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Thromboxane Antagonism with this compound in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Terutroban Clinical Trials for Secondary Stroke Prevention
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Terutroban, an investigational antiplatelet agent, with standard-of-care alternatives, primarily aspirin (B1665792). This analysis is centered on the pivotal Phase III clinical trial, PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack), as a formal meta-analysis of multiple large-scale trials is not feasible due to the discontinuation of this compound's development.
Executive Summary
This compound, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist, was developed for the secondary prevention of acute thrombotic complications.[1] Unlike aspirin, which inhibits thromboxane A2 (TXA2) production, this compound blocks the TP receptor, preventing platelet aggregation and vasoconstriction induced by TXA2 and other prostanoids.[2][3] Despite a promising mechanism of action and positive results in earlier phase studies, the large-scale PERFORM trial did not demonstrate superiority of this compound over aspirin in preventing major vascular events in patients with a recent history of ischemic stroke or transient ischemic attack (TIA).[4][5] The trial was prematurely stopped for futility.[4][5] While showing a similar safety profile to aspirin in terms of major bleeding events, this compound was associated with a slight increase in minor bleedings.[5][6]
Data Presentation: Key Clinical Trial Outcomes
The primary source of comparative data is the PERFORM trial. The following tables summarize the key efficacy and safety outcomes from this study.
Table 1: Efficacy Outcomes in the PERFORM Trial
| Primary Endpoint | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (HR) [95% CI] |
| Composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death | 11% (1091 events) | 11% (1062 events) | 1.02 [0.94-1.12] |
Source: PERFORM Trial Data[4][5][7]
Table 2: Safety Outcomes in the PERFORM Trial
| Safety Endpoint | This compound (n=9479) | Aspirin (n=9466) | Hazard Ratio (HR) [95% CI] |
| Minor Bleedings | 12% (1147 events) | 11% (1045 events) | 1.11 [1.02-1.21] |
| Major Bleedings | No significant difference | No significant difference | - |
| Any Adverse Event | 84% (7947 patients) | 84% (7940 patients) | - |
Source: PERFORM Trial Data[5][6]
Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the comparative data. The protocol for the PERFORM trial is detailed below as the primary example.
PERFORM Trial Protocol
-
Study Design : A randomized, double-blind, parallel-group, multicenter international trial.[4][5][8]
-
Patient Population : Patients who had experienced an ischemic stroke within the previous 3 months or a TIA within the previous 8 days.[4][5][8] A total of 19,120 patients were randomized.[6]
-
Treatment Arms :
-
Primary Efficacy Endpoint : A composite of fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).[4][5][8]
-
Statistical Analysis : The trial was designed to test for the non-inferiority of this compound to aspirin, followed by a test for superiority. The non-inferiority margin was set at a hazard ratio of 1.05.[5][6] The analysis was conducted on an intention-to-treat basis.[4][5]
-
Duration : The mean follow-up was 28.3 months.[4][5] The study was stopped prematurely due to futility based on the recommendation of the Data Monitoring Committee.[4][5]
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and the structure of the clinical trials aids in a deeper understanding of the comparative data.
Signaling Pathway of this compound and Aspirin
Caption: Comparative signaling pathways of Aspirin and this compound.
Experimental Workflow of the PERFORM Trial
Caption: Simplified workflow of the PERFORM clinical trial.
Discussion and Conclusion
The clinical development of this compound highlights a critical challenge in antiplatelet therapy: translating a novel mechanism of action into superior clinical efficacy. While this compound effectively antagonizes the TP receptor, a key node in platelet activation, the large-scale PERFORM trial demonstrated that this approach offered no significant advantage over the established and cost-effective cyclooxygenase-1 inhibition by aspirin for the secondary prevention of stroke.[4][5]
Interestingly, some research suggests that this compound may have beneficial effects beyond anti-platelet aggregation, such as preventing the development of aorta hyperplasia and having positive effects on fibrotic processes, which could be beneficial in preventing or retarding atherogenesis.[1][9] However, these potential benefits did not translate into a reduction of the primary composite endpoint in the PERFORM trial.
For drug development professionals, the this compound story underscores the importance of large, well-designed clinical outcome trials to validate novel therapeutic targets. While preclinical and early-phase studies may be promising, they are not always predictive of success in a broad patient population. Aspirin remains the gold standard for secondary stroke prevention due to its established efficacy, safety profile, and low cost.[4][5] Future antiplatelet agents will need to demonstrate a significant improvement in either efficacy or safety to displace it.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. redheracles.net [redheracles.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. This compound versus aspirin in patients with cerebral ischaemic events (PERFORM): a randomised, double-blind, parallel-group trial. [iris.univpm.it]
- 9. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Atherosclerotic Effects of Terutroban and Statins in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-atherosclerotic properties of Terutroban, a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist, and statins, HMG-CoA reductase inhibitors, based on data from preclinical animal studies. The information presented herein is intended to inform researchers and professionals in the field of drug development about the efficacy and mechanisms of these two classes of drugs in the context of atherosclerosis.
Executive Summary
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. Both this compound and statins have demonstrated anti-atherosclerotic effects in various animal models, albeit through distinct mechanisms. Statins primarily act by lowering cholesterol levels, but also exert pleiotropic anti-inflammatory effects. This compound's anti-atherosclerotic action stems from its antagonism of the TP receptor, which is involved in platelet aggregation, vasoconstriction, and inflammation. This guide synthesizes quantitative data from multiple preclinical studies to facilitate a comparative understanding of their therapeutic potential.
Quantitative Data Comparison
The following tables summarize the anti-atherosclerotic effects of this compound and various statins as reported in different animal models. It is important to note that direct head-to-head comparative studies are limited; therefore, this data is compiled from separate experiments.
Table 1: Anti-Atherosclerotic Effects of this compound in Animal Models
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Stroke-Prone Rats (SHRSPs) | This compound (30 mg/kg/day) | 6 weeks | Completely prevented the increase in aortic media thickness-to-lumen ratio. | [1][2] |
| Apolipoprotein E knockout (ApoE-/-) mice | This compound | Not specified | Delayed atherogenesis. | [3] |
Table 2: Anti-Atherosclerotic Effects of Statins in Animal Models
| Animal Model | Treatment and Dose | Duration | Key Findings | Reference |
| Apolipoprotein E knockout (ApoE-/-) mice | Rosuvastatin (B1679574) (20 mg/kg/day) | 24 weeks | 45.7% reduction in atherosclerotic area (en face Sudan IV staining). | [4] |
| APOE3-Leiden mice | Rosuvastatin (0.005% w/w in diet) | 24 weeks | 92% reduction in cross-sectional lesion area compared to high-cholesterol diet group. | [5] |
| Apolipoprotein E knockout (ApoE-/-) mice | Atorvastatin (B1662188) (0.003% w/w in diet) | 8 weeks | Significant reduction in plaque size. | [6] |
| APOE3-Leiden mice | Atorvastatin (3.0-4.5 mg/kg/day) | 32 weeks | 48% reduction in severe atherosclerotic lesion size. | [7][8][9][10] |
Experimental Protocols
This compound Study in Spontaneously Hypertensive Stroke-Prone Rats (SHRSPs)
-
Animal Model: Male Spontaneously Hypertensive Stroke-Prone Rats (SHRSPs).[1][2]
-
Diet: High-sodium permissive diet to accelerate hypertension and vascular remodeling.[1][2]
-
Treatment Groups:
-
Atherosclerosis Quantification: Aortic media thickness-to-lumen ratio was measured from histological sections of the aorta. Cell proliferation in the media was assessed by bromodeoxyuridine and proliferating cell nuclear antigen staining. Fibrosis was evaluated by quantifying collagen and fibronectin accumulation.[1][2]
Statin Studies in Apolipoprotein E Knockout (ApoE-/-) Mice
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.[4][6]
-
Diet: Western-type diet (high in fat and cholesterol) to accelerate atherosclerosis.[6]
-
Treatment Groups (representative example with atorvastatin):
-
Western-type diet (control)
-
Western-type diet supplemented with atorvastatin (0.003% w/w)[6]
-
-
Duration: 8 weeks.[6]
-
Atherosclerosis Quantification: Plaque size in the carotid artery was quantified after perivascular collar placement to induce advanced lesions. Necrotic core size and the number of perivascular neovessels were also assessed.[6] For rosuvastatin, atherosclerotic area was quantified by en face Sudan IV staining of the aorta.[4]
Signaling Pathways and Mechanisms of Action
This compound: TP Receptor Antagonism
This compound exerts its anti-atherosclerotic effects by selectively blocking the thromboxane prostanoid (TP) receptor. This receptor is activated by thromboxane A2 (TXA2) and other eicosanoids, leading to a cascade of events that contribute to atherosclerosis. By inhibiting the TP receptor, this compound is proposed to interfere with several key pathological processes.[3][11]
Caption: Mechanism of action of this compound in preventing atherosclerosis.
Statins: HMG-CoA Reductase Inhibition and Pleiotropic Effects
Statins' primary mechanism is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol. However, a significant portion of their anti-atherosclerotic benefit is attributed to "pleiotropic" effects, which are independent of cholesterol lowering. These effects stem from the reduced synthesis of isoprenoid intermediates, which are crucial for the function of small GTP-binding proteins like Rho. The subsequent inhibition of the Rho/Rho-kinase (ROCK) pathway leads to various beneficial vascular effects.
Caption: Dual mechanism of statins in combating atherosclerosis.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the anti-atherosclerotic effects of a test compound in an ApoE-/- mouse model.
Caption: General workflow for preclinical atherosclerosis studies.
Discussion and Conclusion
The available preclinical data suggest that both this compound and statins are effective in mitigating the development and progression of atherosclerosis in animal models. Statins, particularly potent ones like rosuvastatin and atorvastatin, have demonstrated substantial reductions in atherosclerotic lesion area, often in the range of 45-92%, depending on the model and experimental conditions.[4][5] These effects are mediated through both cholesterol-lowering and pleiotropic mechanisms.
For researchers and drug development professionals, the choice between targeting the TP receptor or the cholesterol synthesis pathway, or a combination thereof, will depend on the specific therapeutic goals and patient populations. Further head-to-head comparative studies in standardized animal models are warranted to more definitively delineate the relative anti-atherosclerotic efficacy of this compound and statins.
References
- 1. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, prevents hypertensive vascular hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosuvastatin prevents endothelial cell death and reduces atherosclerotic lesion formation in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Atorvastatin inhibits plaque development and adventitial neovascularization in ApoE deficient mice independent of plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atorvastatin Attenuates Diet-Induced Non-Alcoholic Steatohepatitis in APOE*3-Leiden Mice by Reducing Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [this compound and endothelial TP receptors in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Terutroban's Renoprotective Potential in Diabetic Nephropathy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the experimental evidence supporting the renoprotective effects of Terutroban, a selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, in preclinical models of diabetic nephropathy. Its performance is evaluated alongside key alternative therapeutic classes, including Angiotensin-Converting Enzyme (ACE) inhibitors/Angiotensin II Receptor Blockers (ARBs), Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's potential in the management of diabetic kidney disease.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease, and the search for effective therapies is ongoing. This compound has demonstrated significant promise in preclinical studies by targeting the thromboxane A2 pathway, which is implicated in the pathogenesis of diabetic kidney damage. Experimental data from diabetic animal models show that this compound can ameliorate key markers of nephropathy, including reducing proteinuria, mitigating renal inflammation and oxidative stress, and preserving the structural integrity of the glomerulus. This guide presents a side-by-side comparison of the quantitative effects of this compound with other established and emerging treatments for diabetic nephropathy, based on data from comparable animal models.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative effects of this compound and comparator drugs on key parameters of diabetic nephropathy in various preclinical models. It is important to note that these are indirect comparisons, as the studies were not conducted head-to-head.
Table 1: Effects on Proteinuria/Albuminuria
| Drug Class | Drug | Animal Model | Dosage | Duration | Change in Proteinuria/Albuminuria | Citation |
| Thromboxane Receptor Antagonist | This compound (S18886) | Uninephrectomized Obese Zucker Rat | 10 mg/kg/day | 8 weeks | -12% (NS) | [1] |
| This compound (S18886) | Uninephrectomized Obese Zucker Rat | 30 mg/kg/day | 8 weeks | -37% (NS) | [1] | |
| This compound (S18886) | STZ-induced diabetic ApoE-/- mice | 5 mg/kg/day | 6 weeks | Significant attenuation of microalbuminuria | [2] | |
| ACE Inhibitor/ARB | Irbesartan | STZ-induced diabetic rats | Not specified | 8 weeks | Lower microalbuminuria vs. untreated diabetic group (P<0.01) | [3] |
| SGLT2 Inhibitor | Empagliflozin | Obese SS LepR mutant rats | Not specified | 2 weeks | Significant decrease in proteinuria (223±52 mg/day vs. 471±75 mg/day in control) | [4] |
| Empagliflozin | Diabetic Akita mice | 60-80 mg/kg/day | 15 weeks | Attenuated increase in urinary albumin/creatinine (B1669602) ratio | ||
| GLP-1 Receptor Agonist | Liraglutide (B1674861) | STZ-induced diabetic rats | 0.3 mg/kg/12h | 4 weeks | Normalized urinary albumin excretion |
STZ: Streptozotocin (B1681764); ApoE-/-: Apolipoprotein E knockout; SS: Salt-Sensitive; LepR: Leptin Receptor. NS: Not Statistically Significant.
Table 2: Effects on Renal Inflammation and Oxidative Stress
| Drug Class | Drug | Animal Model | Key Findings | Citation |
| Thromboxane Receptor Antagonist | This compound (S18886) | STZ-induced diabetic ApoE-/- mice | Significantly reduced renal nitrotyrosine, p47phox, iNOS, and 12-lipoxygenase. Increased MnSOD activity. | |
| SGLT2 Inhibitor | Empagliflozin | Obese Zucker rats | Decreased inflammatory markers including NGAL, cystatin C, and clusterin. | |
| GLP-1 Receptor Agonist | Liraglutide | STZ-induced diabetic rats | Normalized oxidative stress markers (urinary 8-hydroxy-2'-deoxyguanosine (B1666359) and renal dihydroethidium (B1670597) staining) and expression of renal NAD(P)H oxidase components. |
Table 3: Effects on Renal Fibrosis and Histology
| Drug Class | Drug | Animal Model | Key Findings | Citation |
| Thromboxane Receptor Antagonist | This compound (S18886) | Uninephrectomized Obese Zucker Rat | Prevented enhanced mesangiolysis (P<0.01) and enlargement/degeneration of podocytes. Reduced urinary TGF-β1 excretion (P<0.05). | |
| This compound (S18886) | STZ-induced diabetic ApoE-/- mice | Ameliorated histological evidence of diabetic nephropathy, including transforming growth factor-beta and extracellular matrix expression. | ||
| ACE Inhibitor/ARB | Irbesartan | STZ-induced diabetic rats | Prevented podocyte loss (higher WT-1 immunopositive cells vs. untreated, P<0.01). Decreased immunostaining of TGF-β1, bax, and caspase-3 in glomeruli. | |
| GLP-1 Receptor Agonist | Liraglutide | STZ-induced diabetic rats | Normalized expression of TGF-β and fibronectin in renal tissues. |
Experimental Protocols
This compound (S18886) in Uninephrectomized Obese Zucker Rats
-
Animal Model: Male obese Zucker rats (OZR), a model of type 2 diabetes, and lean littermates as controls. Uninephrectomy was performed to accelerate diabetic nephropathy.
-
Drug Administration: this compound was administered by gavage at doses of 10 mg/kg/day and 30 mg/kg/day for 8 weeks. A placebo group of OZR and a group of uninephrectomized lean rats served as controls.
-
Key Parameters Measured: 24-hour urinary protein excretion, urinary transforming growth factor-beta 1 (TGF-β1) and 2,3-dinor thromboxane B2 (TxB2) excretion, creatinine clearance, blood pressure, plasma glucose and lipids.
-
Histological Analysis: Renal tissue was examined for mesangiolysis, podocyte morphology, and glomerulosclerosis.
This compound (S18886) in Streptozotocin-Induced Diabetic Apolipoprotein E-Deficient Mice
-
Animal Model: Male apolipoprotein E-deficient (ApoE-/-) mice in which diabetes was induced by streptozotocin (STZ) injection. This model combines hyperglycemia with hyperlipidemia.
-
Drug Administration: this compound (5 mg/kg/day) or aspirin (B1665792) (30 mg/kg/day) was administered for 6 weeks.
-
Key Parameters Measured: Microalbuminuria, urinary 12-hydroxyeicosatetraenoic acid and 8-iso-prostaglandin F2α levels.
-
Renal Tissue Analysis: Immunohistochemical staining for nitrotyrosine, p47phox, inducible nitric oxide synthase (iNOS), 12-lipoxygenase, TGF-β, and extracellular matrix proteins. Manganese superoxide (B77818) dismutase (MnSOD) activity was also measured.
Empagliflozin in Obese Zucker Rats
-
Animal Model: Male 5-week-old obese Zucker rats and lean controls.
-
Drug Administration: Empagliflozin (10 mg/kg/day) or placebo was administered for 25 weeks.
-
Key Parameters Measured: Body weight, glucose tolerance, non-fasting circulatory levels of glucose, amylase, and inflammatory markers (NGAL, cystatin C, clusterin).
-
Histological Analysis: Renal structure and F-actin in renal tubules were examined.
Liraglutide in Streptozotocin-Induced Diabetic Rats
-
Animal Model: Male rats with diabetes induced by streptozotocin (STZ).
-
Drug Administration: Subcutaneous injections of liraglutide (0.3 mg/kg every 12 hours) for 4 weeks.
-
Key Parameters Measured: Urinary albumin excretion, urinary 8-hydroxy-2'-deoxyguanosine.
-
Renal Tissue Analysis: Dihydroethidium staining for oxidative stress, expression of NAD(P)H oxidase components, TGF-β, and fibronectin.
Signaling Pathways and Mechanisms of Action
The renoprotective effects of this compound and comparator drugs are mediated through distinct signaling pathways.
This compound: Thromboxane A2 Receptor (TP Receptor) Antagonism
This compound acts by selectively blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor. In diabetic nephropathy, increased levels of TXA2 and other TP receptor agonists contribute to vasoconstriction, platelet aggregation, inflammation, and cellular proliferation within the kidney. By antagonizing the TP receptor, this compound is thought to mitigate these pathological processes, leading to reduced renal inflammation, oxidative stress, and preservation of glomerular structure.
Caption: this compound's mechanism of action in diabetic nephropathy.
ACE Inhibitors/ARBs: Renin-Angiotensin System (RAS) Blockade
ACE inhibitors and ARBs are the cornerstone of therapy for diabetic nephropathy. They act by inhibiting the renin-angiotensin system, thereby reducing the levels or blocking the action of angiotensin II. This leads to vasodilation of the efferent arteriole, reducing intraglomerular pressure and hyperfiltration. Additionally, RAS blockade has direct cellular effects, including protecting podocytes from apoptosis and reducing the expression of pro-fibrotic factors like TGF-β.
Caption: Mechanism of RAS blockade in diabetic nephropathy.
SGLT2 Inhibitors: Glomerular Hemodynamics and Cellular Metabolism
SGLT2 inhibitors lower blood glucose by promoting urinary glucose excretion. Their renoprotective effects are also attributed to the restoration of tubuloglomerular feedback, which leads to afferent arteriole vasoconstriction and a reduction in glomerular hyperfiltration. Beyond hemodynamics, SGLT2 inhibitors have been shown to reduce renal inflammation, oxidative stress, and lipotoxicity, and enhance podocyte autophagy, potentially through the activation of AMPK/mTOR signaling pathways.
Caption: Multifactorial renoprotective mechanisms of SGLT2 inhibitors.
GLP-1 Receptor Agonists: Anti-inflammatory and Anti-fibrotic Pathways
GLP-1 receptor agonists primarily act by enhancing glucose-dependent insulin (B600854) secretion. Their renoprotective effects are thought to be mediated through both glucose-dependent and -independent mechanisms. These include the inhibition of renal inflammation and oxidative stress, partly through a Protein Kinase A (PKA)-mediated inhibition of NAD(P)H oxidase. GLP-1 RAs have also been shown to suppress pro-fibrotic signaling pathways, such as the TGF-β/Smad3 pathway.
Caption: Renoprotective signaling pathways of GLP-1 Receptor Agonists.
Conclusion
Preclinical evidence robustly supports the renoprotective effects of this compound in experimental models of diabetic nephropathy. Its mechanism of action, centered on the antagonism of the thromboxane A2 receptor, offers a distinct therapeutic approach compared to existing treatments. While direct comparative studies are lacking, the available data suggests that this compound's efficacy in reducing key markers of diabetic kidney disease is comparable to that of established therapies like ACE inhibitors/ARBs and emerging classes such as SGLT2 inhibitors and GLP-1 receptor agonists. Further research, including head-to-head comparative trials, is warranted to fully elucidate the therapeutic potential of this compound in the clinical management of diabetic nephropathy. The detailed experimental data and mechanistic insights provided in this guide aim to support the ongoing evaluation and development of novel treatments for this debilitating disease.
References
Safety Operating Guide
Proper Disposal of Terutroban: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Terutroban, ensuring the safety of personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a selective thromboxane-prostaglandin (TP) receptor antagonist. Adherence to these procedures is critical to minimize risks and ensure compliance with safety regulations.
Safety and Handling of this compound
Before initiating any disposal procedures, it is crucial to be fully aware of the handling requirements and potential hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.
Key Safety Information:
| Parameter | Information |
| Hazard Classifications | Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1] |
| Storage Conditions | Store at -20°C, desiccated.[1][2] Stock solutions can be stored at -80°C for up to 2 years or -20°C for up to 1 year[3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a laboratory coat should be worn. If handling powder outside of a ventilated enclosure, respiratory protection may be necessary. |
| Solubility | Soluble in DMSO and DMF.[2] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical and chemical waste. Always consult and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Identify Waste: Clearly identify all materials contaminated with this compound. This includes:
-
Expired or unused pure this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
-
Segregate Waste: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Containment and Labeling
-
Solid Waste:
-
Place contaminated solid waste (e.g., gloves, wipes, empty vials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For unused or expired powder, if permissible, dissolve in a suitable solvent (e.g., DMSO) before placing it in a liquid waste container. Avoid generating dust.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container.
-
The container must be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and the solvent(s) present.
-
Indicate the date of waste accumulation.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility. This method ensures the complete destruction of the active compound.
-
Do Not:
-
Dispose of this compound down the drain.
-
Place this compound waste in regular trash.
-
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal of this compound. The procedures outlined above are derived from general chemical and pharmaceutical waste management guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling Terutroban
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Terutroban. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a selective thromboxane (B8750289) prostanoid (TP) receptor antagonist. While specific occupational exposure limits have not been established, it is classified as a hazardous substance with the signal word "Warning". It is known to be a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment
The selection of PPE is contingent on the nature of the work being performed. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required PPE | Description |
| Low-Risk Activities | - Safety Glasses with Side Shields | For tasks with a low probability of aerosol or dust generation, such as weighing in a ventilated enclosure. |
| - Laboratory Coat | To protect clothing and skin from minor spills and contamination. | |
| - Nitrile Gloves | To prevent direct skin contact. | |
| Moderate-Risk Activities | - Chemical Splash Goggles | For procedures with a higher risk of splashes, such as preparing solutions. |
| - Laboratory Coat | To protect clothing and skin. | |
| - Double Nitrile Gloves | To provide an extra layer of protection against contamination. | |
| - Respiratory Protection (N95 or higher) | When handling powders outside of a ventilated enclosure or when aerosol generation is possible. | |
| High-Risk Activities | - Full-Face Shield | In addition to chemical splash goggles, for maximum face and eye protection during tasks with a high splash potential. |
| - Chemical-Resistant Apron or Gown | To provide additional body protection over a lab coat. | |
| - Double Nitrile Gloves | For enhanced skin protection. | |
| - Respiratory Protection (Elastomeric half-mask or full-face respirator with appropriate cartridges) | For activities with a high likelihood of aerosol or dust generation. |
Operational Plan for Handling this compound
Adherence to the following operational procedures is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield or a ventilated balance enclosure when weighing this compound powder.
Procedural Guidance for Handling
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment and materials, including the appropriate PPE and spill cleanup supplies, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Handling:
-
Handle this compound in a manner that minimizes the generation of dust and aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) for transferring the solid material.
-
For solutions, use a calibrated pipette or other suitable liquid handling device. Avoid pouring solutions from a height.
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly dispose of all waste materials as described in the disposal plan.
-
Remove PPE in the designated area, avoiding self-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Spill and Disposal Plans
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps immediately:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: Determine the extent of the spill and the associated hazards.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE for the scale of the spill, including respiratory protection if a powder is involved.
-
Containment:
-
For solid spills: Gently cover the spill with absorbent pads wetted with a suitable solvent (e.g., isopropanol) to avoid raising dust.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Cleanup:
-
Carefully scoop the contained material into a labeled, sealable waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
-
Decontamination: Decontaminate all equipment used for cleanup.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, disposable lab coats) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
